molecular formula C26H18O10 B8069811 Bacillosporin C

Bacillosporin C

货号: B8069811
分子量: 490.4 g/mol
InChI 键: KHBPWHLZTSXJPH-UIOOFZCWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bacillosporin C is a useful research compound. Its molecular formula is C26H18O10 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(1S,15S)-3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBPWHLZTSXJPH-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C3=C1C(=O)C[C@]4([C@]3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Source: A Technical Guide to the Identification of Bacillosporin C Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The increasing demand for novel antimicrobial agents has intensified the search for new bioactive compounds from microbial sources. Bacillosporin C, a potent bacteriocin, represents a promising candidate for therapeutic development. The critical first step in harnessing its potential is the definitive identification of the producing microorganism. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the isolation, screening, and identification of microorganisms responsible for producing this compound or other novel bacteriocins. The methodologies detailed herein encompass classical microbiological techniques, robust biochemical profiling, and precise molecular identification through 16S rRNA sequencing. This guide emphasizes structured data presentation and includes detailed experimental workflows visualized through Graphviz diagrams to ensure clarity and reproducibility in the discovery pipeline.

Introduction to Bacteriocin Discovery

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by a wide range of bacteria, which can inhibit the growth of other, often closely related, bacterial strains.[1] Their specificity and potency make them attractive alternatives to traditional antibiotics, particularly in the face of rising antimicrobial resistance. The discovery of a new bacteriocin, such as this compound, initiates a critical workflow aimed at identifying and characterizing the source organism. This process is fundamental for fermentation optimization, genetic engineering, and eventual large-scale production. This guide outlines a systematic, multi-phase approach to reliably identify a this compound producing microorganism, with a focus on species within the Bacillus genus, which are well-known producers of a vast arsenal of antimicrobial substances.[2]

Phase 1: Isolation and Screening of Potential Producers

The initial phase focuses on isolating potential bacteriocin-producing bacteria from environmental samples and screening them for antimicrobial activity.

Experimental Protocol: Sample Collection and Isolation
  • Sample Collection: Collect diverse environmental samples (e.g., soil, marine sediments, fermented foods) where microbial competition is likely high.[3][4] For instance, soil samples can be collected from the rhizosphere.[3]

  • Serial Dilution: Suspend 1 gram of the sample in 9 mL of sterile saline solution (0.85% NaCl). Perform a series of tenfold serial dilutions (10⁻¹ to 10⁻⁶).

  • Plating: Spread-plate 100 µL of each dilution onto Nutrient Agar (NA) or other general-purpose media. To selectively isolate spore-forming bacteria like Bacillus, a heat treatment step (80°C for 10 minutes) can be applied to the initial suspension before plating.

  • Incubation: Incubate the plates at 30-37°C for 24-48 hours.

  • Colony Selection: Observe the plates for distinct colonies. Select well-isolated colonies based on unique morphological characteristics (e.g., size, shape, color, texture) for subculturing to obtain pure cultures.

Experimental Protocol: Screening for Antimicrobial Activity

The agar well diffusion method is a widely used technique to screen for the production of extracellular antimicrobial compounds.[1][5]

  • Indicator Strain Preparation: Prepare a lawn of a suitable indicator organism (e.g., Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus) on a Mueller-Hinton Agar (MHA) plate.[3][6] The indicator strain should be a susceptible, non-pathogenic or BSL-1 organism where possible.

  • Isolate Cultivation: Inoculate the pure isolates into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate for 48-72 hours to allow for bacteriocin production.

  • Supernatant Collection: Centrifuge the broth cultures at 10,000 x g for 15 minutes. Collect the cell-free supernatant, which contains the crude bacteriocin extract.[5]

  • Well Diffusion Assay:

    • Aseptically punch wells (6-8 mm in diameter) into the MHA plate seeded with the indicator strain.

    • Pipette 50-100 µL of the cell-free supernatant from each isolate into separate wells.

    • Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.

  • Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity. Select the isolate demonstrating the most significant and consistent inhibitory activity for further identification.

Phase 2: Identification of the Producing Microorganism

Once an isolate with potent antimicrobial activity is selected, the next phase is its definitive identification through a combination of classical and molecular methods.

Experimental Protocol: Morphological and Biochemical Characterization
  • Gram Staining: Perform Gram staining to determine the cell wall structure (Gram-positive or Gram-negative), cell morphology (e.g., rod, coccus), and arrangement. Bacillus species are typically Gram-positive, rod-shaped bacteria.[2]

  • Spore Staining: Use the Schaeffer-Fulton method to visualize endospores, a characteristic feature of the Bacillus genus.[2]

  • Motility Test: Inoculate a semi-solid agar medium to determine if the isolate is motile. Most Bacillus species are motile.[7]

  • Biochemical Testing: Conduct a panel of biochemical tests to determine the metabolic profile of the isolate. These tests are crucial for differentiating between species, especially within the Bacillus genus.[8][9] Key tests include:

    • Catalase Test: Add a drop of 3% H₂O₂ to a colony smear. The production of bubbles indicates a positive result.

    • Oxidase Test: Rub a colony onto a filter paper impregnated with the oxidase reagent. A color change to dark purple indicates a positive result.

    • Starch Hydrolysis: Inoculate the isolate on a starch agar plate. After incubation, flood the plate with iodine. A clear zone around the growth indicates starch hydrolysis.[8]

    • Casein Hydrolysis: Inoculate on a skim milk agar plate. A clear zone around the colony indicates caseinase production.

    • Citrate Utilization: Inoculate on Simmon's citrate agar. A change in the indicator from green to blue indicates a positive result.[10]

    • Voges-Proskauer (VP) Test: Test for the production of acetoin from glucose fermentation.[10]

    • Carbohydrate Fermentation: Test the ability to ferment various sugars (e.g., glucose, lactose, sucrose, mannitol) with or without gas production.[2]

Experimental Protocol: Molecular Identification via 16S rRNA Sequencing

16S rRNA gene sequencing is a highly accurate and standard method for bacterial identification and phylogenetic analysis.[11][12]

  • Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the isolate using a commercial DNA extraction kit or a standard protocol (e.g., phenol-chloroform extraction).

  • PCR Amplification:

    • Amplify the 16S rRNA gene using universal primers such as 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-TACGGYTACCTTGTTACGACTT-3').[1]

    • Set up a PCR reaction containing the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR with the following typical cycling conditions: initial denaturation at 95°C for 5 min; 30-35 cycles of denaturation at 95°C for 30s, annealing at 55°C for 30s, and extension at 72°C for 1.5 min; and a final extension at 72°C for 10 min.

  • Amplicon Verification: Run the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size (~1500 bp).

  • PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and enzymes using a PCR purification kit.

  • Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain the full-length 16S rRNA gene sequence.

    • Compare the obtained sequence with those in public databases like the National Center for Biotechnology Information (NCBI) using the Basic Local Alignment Search Tool (BLAST).[6]

    • Identify the microorganism based on the highest sequence similarity score to known species. A similarity of >99% is generally considered to be the same species.

Data Presentation and Management

Systematic recording of all observations and results is crucial for comparison and identification.

Table 1: Example Colony Morphology on Nutrient Agar

CharacteristicDescription
Size 3-5 mm
Shape Irregular, rhizoid
Color Opaque, whitish-cream
Margin Undulate
Elevation Raised
Texture Dry, "frosted-glass" appearance

Table 2: Standard Biochemical Test Profile for Bacillus Species Identification

TestResult for Isolate XCommon Result for B. cereus[10]Common Result for B. subtilis[7]
Gram Stain Positive RodPositive RodPositive Rod
Spore Position CentralCentral/ParacentralCentral
Catalase +++
Oxidase --+/-
Motility +++
Voges-Proskauer +++
Citrate Utilization +++
Starch Hydrolysis +++
Lecithinase ++-
Mannitol Fermentation --+

Table 3: Antimicrobial Spectrum of Isolate X Supernatant (Zone of Inhibition in mm)

Indicator StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Positive22
Listeria monocytogenes ATCC 7644Positive25
Bacillus subtilis ATCC 6633Positive18
Escherichia coli ATCC 25922Negative0
Pseudomonas aeruginosa ATCC 27853Negative0

Experimental Workflows

Visual workflows provide a clear, high-level overview of the complex experimental processes involved in the identification of the this compound producer.

G Sample Environmental Sample (e.g., Soil, Sediment) Dilution Serial Dilution & Heat Treatment (Optional) Sample->Dilution Plating Spread Plating (Nutrient Agar) Dilution->Plating Isolation Isolate Pure Colonies Plating->Isolation Screening Primary Screening (Agar Well Diffusion) Isolation->Screening Selection Select Active Isolate (Largest Inhibition Zone) Screening->Selection MorphoBiochem Morphological & Biochemical ID Selection->MorphoBiochem Characterization Molecular Molecular ID (16S rRNA Sequencing) Selection->Molecular Confirmation FinalID Identified Producer of This compound MorphoBiochem->FinalID Molecular->FinalID

Caption: Overall workflow for the identification of a this compound producer.

G DNA_Extract Genomic DNA Extraction from Pure Isolate PCR_Amp PCR Amplification of 16S rRNA Gene DNA_Extract->PCR_Amp Gel_Electro Agarose Gel Electrophoresis (Verify ~1.5kb Product) PCR_Amp->Gel_Electro Purify PCR Product Purification Gel_Electro->Purify Correct Size Sequencing Sanger Sequencing Purify->Sequencing Analysis Sequence Assembly & BLASTn Analysis Sequencing->Analysis ID Species Identification Analysis->ID

Caption: Detailed workflow for molecular identification via 16S rRNA sequencing.

Conclusion

The systematic approach detailed in this guide provides a robust and reproducible pathway for the identification of microorganisms producing novel bacteriocins like this compound. By integrating classical microbiology with modern molecular techniques, researchers can move with confidence from environmental sample to a definitively identified production strain. This foundational work is paramount, paving the way for subsequent research into fermentation optimization, biosynthetic pathway elucidation, and the ultimate translation of a promising antimicrobial peptide from the laboratory to clinical and industrial applications.

References

Bacillosporin C: A Technical Guide to its Primary Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillosporin C, a dimeric oxaphenalenone antibiotic produced by the fungus Talaromyces bacillisporus, has emerged as a molecule of interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the primary biological functions of this compound, with a focus on its antibacterial, antitumor, and acetylcholinesterase inhibitory properties. Detailed experimental methodologies, quantitative activity data, and postulated mechanisms of action are presented to facilitate further research and development.

Introduction

This compound is a secondary metabolite first isolated from the fungus Talaromyces bacillisporus.[1] It belongs to the oxaphenalenone class of compounds, which are known for their wide range of biological effects.[1] Structurally, this compound is a dimer, a characteristic that contributes to its unique bioactivity.[1] This document synthesizes the current understanding of this compound's primary biological activities, providing a technical resource for researchers in microbiology, oncology, and neuropharmacology.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. While specific minimum inhibitory concentration (MIC) values for the purified compound are not extensively reported in publicly available literature, studies on crude extracts and related oxaphenalenone dimers provide valuable insights into its spectrum of activity.

Quantitative Antibacterial Data

A study on a crude extract from Talaromyces bacillisporus containing this compound and other related oxaphenalenone dimers, including bacillisporins I and J, and duclauxamides B and C, demonstrated broad antibacterial activity. The minimum inhibitory concentration (MIC) values for this mixture were determined against several pathogenic bacteria.

Bacterial Strain MIC Range (µg/mL)
Mycobacterium tuberculosis H37Ra3.13 - >50
Bacillus cereus3.13 - >50
Staphylococcus aureus3.13 - >50

Table 1: MIC values of a crude extract containing this compound and related compounds against various bacterial strains.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The antibacterial activity of this compound and related compounds is typically determined using the broth microdilution method.

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

  • Each well is then inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Positive (broth and bacteria without compound) and negative (broth only) controls are included.

  • The plates are incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium, as observed visually or by measuring the optical density at 600 nm.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start dilution Prepare serial dilutions of this compound start->dilution inoculum Prepare standardized bacterial inoculum start->inoculum plate Inoculate 96-well plate with dilutions and bacteria dilution->plate inoculum->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Read results (visual/spectrophotometer) incubate->read mic Determine MIC read->mic

Diagram 1: Experimental workflow for MIC determination.

Antitumor and Cytotoxic Activity

Postulated Mechanism of Action

The mechanism of antitumor action for oxaphenalenone dimers is not fully elucidated but is thought to involve the inhibition of ATP synthesis. This disruption of cellular energy metabolism can lead to apoptosis and cell death in rapidly dividing cancer cells.

antitumor_mechanism cluster_cell Cancer Cell bacillosporin This compound mitochondria Mitochondria bacillosporin->mitochondria Enters cell atp_synthesis ATP Synthesis bacillosporin->atp_synthesis Inhibits mitochondria->atp_synthesis atp ATP atp_synthesis->atp Produces apoptosis Apoptosis atp_synthesis->apoptosis Leads to cell_death Cell Death apoptosis->cell_death

Diagram 2: Postulated antitumor mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).

Materials:

  • Test compound (e.g., this compound)

  • Cancer cell line (e.g., MCF-7, NCI-H187)

  • Normal cell line (e.g., Vero) for selectivity assessment

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Acetylcholinesterase Inhibition

Bacillosporins have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibitory activity suggests a potential therapeutic application in neurological disorders such as Alzheimer's disease.

Experimental Protocol: Ellman's Method for AChE Inhibition Assay

The inhibitory effect of this compound on AChE activity can be quantified using the colorimetric method developed by Ellman.

Objective: To determine the concentration of a compound that inhibits 50% of AChE activity (IC50).

Materials:

  • Test compound (e.g., this compound)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals to determine the reaction rate.

  • Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

ache_inhibition_assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection ATCI Acetylthiocholine (Substrate) AChE Acetylcholinesterase (Enzyme) ATCI->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis Acetate Acetate AChE->Acetate DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB TNB 5-Thio-2-nitrobenzoate (Yellow Product) DTNB->TNB Reacts with Reader Measure Absorbance at 412 nm TNB->Reader BacillosporinC This compound (Inhibitor) BacillosporinC->AChE Inhibits

Diagram 3: Principle of the Ellman's method for AChE inhibition.

Conclusion

This compound, a dimeric oxaphenalenone from Talaromyces bacillisporus, exhibits a promising profile of biological activities, including antibacterial, antitumor, and acetylcholinesterase inhibitory effects. While further research is required to elucidate its precise mechanisms of action and to obtain specific quantitative data for the purified compound, the existing evidence warrants continued investigation into its therapeutic potential. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents from natural sources.

References

Initial Studies on the Antimicrobial Spectrum of Bacillosporin C and Related Oxaphenalenone Dimers: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the initial studies concerning the antimicrobial spectrum of Bacillosporin C and its structural analogs. This compound, a dimeric oxaphenalenone antibiotic, was first isolated from the fungus Talaromyces bacillosporus in 1980.[1] While specific quantitative antimicrobial data for this compound remains limited in publicly accessible literature, this document collates available information on the antimicrobial activities of closely related oxaphenalenone dimers, providing a foundational understanding of this class of compounds.

Quantitative Antimicrobial Activity of Bacillosporin Analogs and Other Oxaphenalenone Dimers

CompoundMicroorganismMIC (µg/mL)Reference
Bacillisporin A Staphylococcus aureus ATCC 29213>50[2]
Methicillin-resistant S. aureus (MRSA)>50[2]
Bacillisporin H Staphylococcus aureus3.13-50[2]
Mycobacterium tuberculosis H37Ra3.13-50[2]
Bacillus cereus3.13-50[2]
Unnamed Oxaphenalenone Dimer (Compound 11) Bacillus cereusNot specified[3]
Staphylococcus aureusNot specified[3]
Methicillin-resistant S. aureus (MRSA)Not specified[3]
Various Oxaphenalenone Dimers Staphylococcus aureus0.195 - 100[2]

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial activity of oxaphenalenone dimers is typically evaluated using standard microbiological techniques, primarily the broth microdilution method and the agar well diffusion assay. These methods are fundamental for determining the minimum inhibitory concentration (MIC) of a compound.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[4][5][6][7][8]

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or its analogs) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold serial dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi).[4]

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4] This suspension is further diluted in the broth medium to achieve the desired final inoculum concentration in the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized microbial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are also prepared. The plate is then incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[4]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[4]

Agar Well Diffusion Method

The agar well diffusion method is another common technique used to assess the antimicrobial activity of soluble compounds.[9][10][11][12]

Protocol:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer or a pipette tip.[11]

  • Application of Antimicrobial Agent: A specific volume of the test compound solution at a known concentration is added to each well.[11]

  • Incubation: The plates are incubated under appropriate conditions to allow for the growth of the microorganism and the diffusion of the antimicrobial agent into the agar.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is absent) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solution of Test Compound C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Broth Microdilution Method Workflow

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Agar Plates D Inoculate Agar Surface A->D B Prepare Standardized Microbial Inoculum B->D C Prepare Test Compound Solution F Add Test Compound to Wells C->F E Create Wells in Agar D->E E->F G Incubate Plates F->G H Measure Zone of Inhibition G->H

Agar Well Diffusion Assay Workflow

Concluding Remarks

The initial investigations into the antimicrobial properties of this compound and its related oxaphenalenone dimers suggest a potential for activity, particularly against Gram-positive bacteria. However, a comprehensive understanding of the antimicrobial spectrum of this compound itself requires further dedicated studies to generate specific MIC data against a broad range of clinically relevant microorganisms. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such future investigations. Researchers and drug development professionals are encouraged to build upon this foundational knowledge to fully elucidate the therapeutic potential of this class of natural products.

References

An In-depth Technical Guide to Bacillosporin C: Natural Function and Ecological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bacillosporin C, a dimeric oxaphenalenone natural product. Contrary to what its name might suggest, this compound is not produced by Bacillus species but is a secondary metabolite of various fungi, most notably Talaromyces bacillosporus. This document details the known natural functions, ecological significance, and mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of its biological pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and pharmacology, as well as professionals involved in drug discovery and development.

Introduction: Correcting the Identity of this compound

This compound is a polyketide-derived oxaphenalenone dimer first isolated from the fungus Talaromyces bacillosporus.[1][2][3] The name is derived from its producing organism. It has also been isolated from other fungal species, including Penicillium purpurogenum and the mangrove endophytic fungus SBE-14.[4][5] This compound is part of a class of fungal metabolites known for their diverse and significant biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties.[1][6] This guide will focus on the scientifically accurate origin and activities of this compound, clarifying its fungal nature and detailing its known biological functions.

Natural Function and Ecological Role

The precise ecological role of this compound for its producing fungi has not been extensively studied; however, like many fungal secondary metabolites, it is believed to play a crucial role in chemical defense and competition. The production of antimicrobial compounds such as this compound likely helps the fungus to outcompete other microorganisms in its environment, securing resources and niche dominance. Its broad-spectrum antibiotic activity suggests a role in deterring competing bacteria.[1] Furthermore, its cytotoxic properties may serve as a defense mechanism against predation by fungivorous organisms. The isolation of this compound from endophytic fungi also suggests a potential role in the symbiotic relationship between the fungus and its host plant, possibly by protecting the plant from pathogens.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antimicrobial, antitumor, and acetylcholinesterase inhibitory effects being the most prominent.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antibacterial activity.[1][7]

Table 1: Quantitative Antimicrobial Activity of this compound and Related Compounds

CompoundTarget OrganismMIC (μg/mL)Reference
Bacillisporins (general)Mycobacterium tuberculosis H37Ra3.13 – >50
Bacillus cereus3.13 – >50
Staphylococcus aureus3.13 – >50
Antitumor Activity

A significant area of research for this compound is its potential as an anticancer agent. It has been shown to inhibit human topoisomerase IB, an enzyme crucial for DNA replication and transcription in cancer cells.[4]

This compound acts as a topoisomerase I inhibitor.[4] Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. This compound is thought to stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells.

topoisomerase_inhibition cluster_normal Normal Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by this compound TopoI Topoisomerase I Supercoiled_DNA Supercoiled DNA Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Supercoiled_DNA->Cleavage_Complex Binding & Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Rotation & Re-ligation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Relaxed_DNA->TopoI Release Bacillosporin_C This compound Bacillosporin_C->Stabilized_Complex Binds to Cleavage Complex DNA_Breaks Accumulation of DNA Strand Breaks Stabilized_Complex->DNA_Breaks Prevents Re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Acetylcholinesterase Inhibition

This compound has also been identified as an inhibitor of acetylcholinesterase (AChE).[1][2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is therapeutically relevant for conditions such as Alzheimer's disease.

The precise binding mode of this compound to acetylcholinesterase is still under investigation. However, it is hypothesized to interact with the active site of the enzyme, preventing the binding and hydrolysis of acetylcholine.

ache_inhibition cluster_normal_ache Normal Acetylcholinesterase Function cluster_inhibition_ache Inhibition by this compound AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Blocked_AChE Blocked AChE AChE->Blocked_AChE ACh Acetylcholine (ACh) ACh->AChE Binds to Active Site Bacillosporin_C_AChE This compound Bacillosporin_C_AChE->Blocked_AChE Inhibits Increased_ACh Increased Acetylcholine in Synapse Blocked_AChE->Increased_ACh Prevents ACh Breakdown

Caption: Proposed mechanism of Acetylcholinesterase inhibition by this compound.

Experimental Protocols

This section provides generalized methodologies for the isolation and bioactivity testing of this compound, based on standard practices for fungal secondary metabolites.

Isolation and Purification of this compound

The isolation of this compound typically involves fungal fermentation followed by solvent extraction and chromatographic purification.

isolation_workflow Start Fungal Culture (e.g., Talaromyces bacillosporus) Fermentation Liquid or Solid-State Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, Preparative HPLC) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Bioassay Bioassay-Guided Fractionation Fractions->Bioassay Purified_Compound Purified this compound Fractions->Purified_Compound Purification of Active Fractions Bioassay->Chromatography Identify Active Fractions Structure_Elucidation Structural Elucidation (NMR, MS) Purified_Compound->Structure_Elucidation

Caption: General workflow for the isolation and purification of this compound.

Protocol:

  • Fermentation: Talaromyces bacillosporus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate to isolate the secondary metabolites.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual compounds.

  • Bioassay-Guided Fractionation: Fractions from the chromatographic separation are tested for biological activity (e.g., antimicrobial or cytotoxic assays) to guide the isolation of the active compound, this compound.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a fascinating fungal natural product with a range of promising biological activities. While its name can be misleading, its true fungal origin from organisms like Talaromyces bacillosporus is well-established. Its demonstrated antimicrobial, antitumor (via topoisomerase I inhibition), and acetylcholinesterase inhibitory properties make it a valuable lead compound for drug discovery.

Future research should focus on several key areas:

  • Elucidation of the Ecological Role: Detailed studies are needed to understand the specific ecological functions of this compound for its producing fungi in their natural habitats.

  • Comprehensive Bioactivity Profiling: A broader screening of this compound against a wider range of microbial pathogens and cancer cell lines is required to fully assess its therapeutic potential.

  • Mechanism of Action Studies: Further investigation into the precise molecular mechanisms underlying its various biological activities will be crucial for its development as a therapeutic agent.

  • Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathway of this compound could enable its production through synthetic biology approaches, ensuring a sustainable supply for further research and development.

This technical guide provides a solid foundation for researchers and professionals interested in this compound. Continued exploration of this and other fungal natural products will undoubtedly contribute to the discovery of novel therapeutic agents.

References

Unraveling the Architecture of Bacillosporin C: A Technical Guide to Structural Elucidaion by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Bacillosporin C, a novel oxaphenalenone natural product, through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections provide a comprehensive overview of the experimental protocols and a summary of the NMR data that were pivotal in determining the complex seven-ring structure of this compound, originally isolated from the mangrove endophytic fungus SBE-14.

Experimental Protocols

The structural determination of this compound relies on a series of meticulously executed experimental procedures, from the isolation of the compound to the acquisition of detailed NMR spectra.

Isolation and Purification of this compound

The production and isolation of this compound involves standard microbiological and chromatographic techniques.

  • Fermentation: The mangrove endophytic fungus SBE-14 is cultured in a suitable broth medium to encourage the production of secondary metabolites, including this compound.

  • Extraction: The fungal mycelium and culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of natural products.

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of column chromatography, often using silica gel and Sephadex LH-20, to separate the different components. Final purification to yield pure this compound is typically achieved using high-performance liquid chromatography (HPLC).

NMR Spectroscopy

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular structure of this compound.

  • Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), for NMR analysis.

  • 1D NMR Spectra:

    • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical shifts.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

The logical workflow for the structural elucidation process is outlined in the diagram below.

G Workflow for Structural Elucidation of this compound cluster_0 Isolation & Purification cluster_1 NMR Data Acquisition cluster_2 Structure Determination A Fungal Fermentation (SBE-14) B Solvent Extraction A->B C Column Chromatography B->C D HPLC Purification C->D E 1D NMR (¹H, ¹³C) D->E F 2D NMR (COSY, HMQC, HMBC) E->F G Analysis of ¹H & ¹³C Spectra F->G H ¹H-¹H COSY Analysis G->H I ¹H-¹³C HMQC/HSQC Analysis G->I K Assembly of Structural Fragments H->K I->K J ¹H-¹³C HMBC Analysis J->K L Final Structure of this compound K->L G Logical Flow of NMR Data Integration for Structure Assembly cluster_0 Primary NMR Data cluster_1 2D Correlation Data cluster_2 Structural Interpretation cluster_3 Final Structure A ¹H NMR (Proton Signals & Couplings) C COSY (¹H-¹H Connectivity) A->C D HMQC/HSQC (Direct ¹H-¹³C Bonds) A->D E HMBC (Long-Range ¹H-¹³C Bonds) A->E B ¹³C NMR (Carbon Signals) B->D B->E F Identification of Spin Systems C->F G Assignment of Protons to Carbons D->G H Connection of Substructures E->H F->H G->H I Complete Structure of this compound H->I

An In-depth Technical Guide to the Genetics of Bacillibactin Production

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the requested topic. Extensive searches for "Bacillosporin C" have not yielded any specific or well-characterized compound in the scientific literature. It is possible that this name is a typographical error or refers to a very recently discovered or less-documented molecule.

However, a closely related and extensively studied secondary metabolite from Bacillus species is Bacillibactin , a siderophore with significant roles in iron acquisition and biofilm formation. Given the similarity in nomenclature, this guide will proceed under the assumption that the intended topic is the genetics of Bacillibactin production.

Should you be interested in a different Bacillus metabolite, please provide the corrected name, and the content can be adjusted accordingly.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the genetic basis for the biosynthesis of bacillibactin, a catechol-based siderophore produced by Bacillus subtilis and other closely related species. We will delve into the biosynthetic gene cluster, regulatory networks, and key experimental methodologies used to elucidate this pathway.

The Bacillibactin Biosynthetic Gene Cluster (BGC)

Bacillibactin is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery encoded by the dhb gene cluster. This cluster is approximately 25 kb in length and comprises several key genes responsible for the precursor synthesis, peptide assembly, and modification.

The bacillibactin biosynthetic operon consists of five key genes: dhbA, dhbC, dhbE, dhbB, and dhbF.[1][2] These genes work in concert to produce the final bacillibactin molecule, a cyclic trimeric ester of 2,3-dihydroxybenzoate (DHB)-glycine-threonine.[3][4]

Table 1: Genes of the Bacillibactin Biosynthetic Cluster and Their Functions

GeneProtein ProductFunction
dhbCIsochorismate synthaseConverts chorismate to isochorismate, the initial precursor for the DHB moiety.[5]
dhbA2,3-dihydro-2,3-dihydroxybenzoate dehydrogenaseCatalyzes the formation of 2,3-dihydroxybenzoate (DHB) from an intermediate in the pathway.[5][6]
dhbEDHB-AMP ligaseActivates DHB via adenylation, preparing it for loading onto the NRPS.[3][4]
dhbBIsochorismatase/Aryl Carrier Protein (ArCP)Possesses isochorismatase activity and contains an ArCP domain to which the activated DHB is transferred.[3][4][5]
dhbFNRPSA large, multi-domain enzyme that sequentially incorporates glycine and threonine, and catalyzes the final cyclization of the molecule.[3][4]

Regulation of Bacillibactin Biosynthesis

The primary regulatory mechanism governing bacillibactin production is iron-dependent repression mediated by the Ferric Uptake Regulator (Fur) protein.[1][2] In iron-replete conditions, Fur binds to specific DNA sequences (Fur boxes) in the promoter region of the dhb operon, effectively blocking transcription.[1][2] When intracellular iron levels are low, the Fur-mediated repression is lifted, allowing for the expression of the dhb genes and subsequent bacillibactin synthesis.[7][8]

In addition to iron, other environmental factors can influence bacillibactin production. For instance, in Bacillus anthracis, high aeration tends to favor the production of another siderophore, petrobactin, while low aeration conditions promote bacillibactin synthesis.[8][9] Furthermore, oxidative stress has been observed to slightly increase the accumulation of bacillibactin.[7][8][9]

Bacillibactin_Regulation Fe_high High Intracellular Iron Fe_low Low Intracellular Iron Fur Fur Protein Fe_high->Fur Binds to Fe_low->Fur Dissociates from Fur_Fe Fur-Fe Complex Fur->Fur_Fe dhb_promoter dhb Promoter (Fur Box) Fur->dhb_promoter Does not bind Fur_Fe->dhb_promoter Binds to Transcription_Repressed Transcription Repressed Fur_Fe->Transcription_Repressed dhb_operon dhbACEBF Genes dhb_promoter->Transcription_Repressed Results in Transcription_Active Transcription Active dhb_promoter->Transcription_Active Leads to Bacillibactin Bacillibactin Synthesis dhb_operon->Bacillibactin Transcription_Active->dhb_operon Expresses

Caption: Iron-dependent regulation of the dhb operon by the Fur protein.

Experimental Protocols

A common method for studying the function of the dhb genes is through the creation of knockout mutants. This is often achieved using homologous recombination.

Protocol: Gene Disruption via Homologous Recombination

  • Construct Design: A disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) is flanked by DNA sequences homologous to the regions upstream and downstream of the target dhb gene.

  • Vector Ligation: The disruption cassette is ligated into a temperature-sensitive shuttle vector.

  • Transformation: The resulting plasmid is transformed into Bacillus subtilis.

  • Integration: Transformants are grown at a non-permissive temperature for plasmid replication, selecting for cells that have integrated the plasmid into the chromosome via a single crossover event.

  • Excision and Double Crossover: A second recombination event is induced, leading to the excision of the plasmid and, in some cases, the replacement of the wild-type gene with the disruption cassette.

  • Screening and Verification: Mutants are screened for the desired antibiotic resistance and the loss of a second marker on the plasmid. The successful gene knockout is then confirmed by PCR and DNA sequencing.

To quantify the expression levels of the dhb genes under different conditions, quantitative reverse transcription PCR (qRT-PCR) is a widely used technique.

Protocol: qRT-PCR for dhb Gene Expression

  • RNA Extraction: Bacillus subtilis is cultured under iron-replete and iron-depleted conditions. Total RNA is extracted from the cells at a specific growth phase.

  • DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.

  • qPCR: The cDNA is used as a template for quantitative PCR with primers specific to the dhb genes and a housekeeping gene (for normalization).

  • Data Analysis: The relative expression of the dhb genes is calculated using the ΔΔCt method.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for detecting and quantifying bacillibactin production.

Protocol: HPLC-MS Analysis of Bacillibactin

  • Sample Preparation: The supernatant from Bacillus subtilis cultures is collected and filtered.

  • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to concentrate the siderophores and remove interfering compounds.

  • HPLC Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A gradient of water and acetonitrile, both with a small percentage of formic acid, is used to separate the components.

  • MS Detection: The eluent from the HPLC is directed to a mass spectrometer. Bacillibactin can be identified by its characteristic mass-to-charge ratio (m/z) of 883.2 [M+H]⁺ or 881.2 [M-H]⁻.[3][4]

  • Quantification: The amount of bacillibactin can be quantified by comparing the peak area of the sample to a standard curve generated with purified bacillibactin.

Data Presentation

Table 2: Impact of Iron on Bacillibactin Production and dhbC Transcription in Bacillus anthracis (Qualitative Summary)

ConditionBacillibactin AccumulationdhbC Transcription
Iron-depletedHighHigh
Iron-replete (e.g., 20 µM)Severely repressedUndetectable
Data summarized from studies on Bacillus anthracis, which also produces bacillibactin.[7][8][9]

Visualizations

Bacillibactin_Biosynthesis Chorismate Chorismate DhbC DhbC Chorismate->DhbC Isochorismate Isochorismate DhbA DhbA Isochorismate->DhbA DHB 2,3-Dihydroxybenzoate (DHB) DhbE DhbE DHB->DhbE DHB_AMP DHB-AMP DhbB DhbB DHB_AMP->DhbB DhbB_ArCP DhbB-ArCP~DHB DhbF DhbF DhbB_ArCP->DhbF Condensation DhbF_Thr DhbF~Thr DhbF_Thr->DhbF DhbF_Gly DhbF~Gly DhbF_Gly->DhbF Intermediate1 DHB-Gly Intermediate2 DHB-Gly-Thr Bacillibactin Bacillibactin (Cyclic Trimer) Intermediate2->Bacillibactin Cyclization & Release DhbC->Isochorismate DhbA->DHB DhbE->DHB_AMP DhbB->DhbB_ArCP DhbF->Intermediate2 Elongation

Caption: The non-ribosomal peptide synthesis pathway of bacillibactin.

Experimental_Workflow Start Start: Hypothesis on Gene Function Gene_Knockout Gene Knockout Mutant Construction Start->Gene_Knockout Culture Culturing of Wild-Type and Mutant Strains Gene_Knockout->Culture Metabolite_Analysis Metabolite Analysis (HPLC-MS) Culture->Metabolite_Analysis Expression_Analysis Gene Expression Analysis (qRT-PCR) Culture->Expression_Analysis Data_Comparison Data Comparison and Interpretation Metabolite_Analysis->Data_Comparison Expression_Analysis->Data_Comparison Conclusion Conclusion on Gene Function Data_Comparison->Conclusion

Caption: A typical experimental workflow for the genetic analysis of bacillibactin production.

References

Methodological & Application

Hypothetical Total Synthesis of Bacillosporin C: A Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillosporin C, a dimeric oxaphenalenone antibiotic isolated from Talaromyces bacillosporus, exhibits notable biological activities, including antitumor and acetylcholinesterase inhibitory effects.[1] To date, a total chemical synthesis of this compound has not been reported in the scientific literature. This document outlines a detailed, hypothetical protocol for the total synthesis of this compound for laboratory use. The proposed strategy is based on a biomimetic oxidative dimerization of a key oxaphenalenone monomer, a common theme in the biosynthesis of related natural products. This protocol provides a conceptual framework for the synthesis, offering detailed methodologies for key transformations, and presenting expected quantitative data in a structured format.

Introduction

This compound belongs to the family of oxaphenalenone dimers, a class of fungal metabolites known for their complex structures and significant biological properties. The core structure features two oxaphenalenone units linked by a carbon-carbon bond. The development of a robust synthetic route to this compound would not only provide access to this specific molecule for further biological evaluation but also open avenues for the synthesis of analogs with potentially improved therapeutic properties. This application note details a proposed retrosynthetic analysis and a forward synthetic plan to achieve the total synthesis of this compound.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences with the disconnection of the dimeric linkage to yield a monomeric oxaphenalenone precursor. This key monomer can be further simplified through the disassembly of the lactone and pyran rings, leading to more readily available starting materials.

G Bacillosporin_C This compound Monomer Oxaphenalenone Monomer Bacillosporin_C->Monomer Biomimetic Dimerization Intermediate_A Naphthoic Acid Derivative Monomer->Intermediate_A Lactonization & Pyran Formation Intermediate_B Substituted Naphthalene Intermediate_A->Intermediate_B Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is proposed to occur in three main stages:

  • Synthesis of the Oxaphenalenone Monomer.

  • Biomimetic Oxidative Dimerization.

  • Final modifications to yield this compound.

G Start Starting Materials Intermediate_B Substituted Naphthalene Start->Intermediate_B Assembly of Naphthalene Core Intermediate_A Naphthoic Acid Derivative Intermediate_B->Intermediate_A Functionalization Monomer Oxaphenalenone Monomer Intermediate_A->Monomer Cyclization Cascade Dimer This compound Dimer Monomer->Dimer Oxidative Dimerization Bacillosporin_C This compound Dimer->Bacillosporin_C Final Tailoring

Caption: Proposed forward synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of the Oxaphenalenone Monomer

This stage focuses on the construction of the key monomeric precursor. The synthesis would likely begin with a suitable naphthalene derivative, followed by the introduction of necessary functional groups and subsequent cyclization to form the oxaphenalenone core.

Protocol 4.1.1: Friedel-Crafts Acylation of a Naphthalene Derivative

  • To a stirred solution of 1,5-dimethoxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 2.5 eq) portion-wise.

  • After 15 minutes, add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4.1.2: Baeyer-Villiger Oxidation

  • Dissolve the product from Protocol 4.1.1 (1.0 eq) in DCM.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) at room temperature.

  • Stir the reaction for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify by flash chromatography.

Protocol 4.1.3: Lactonization and Pyran Ring Formation

  • Treat the product from Protocol 4.1.2 with a strong acid (e.g., trifluoroacetic acid) to effect demethylation and subsequent intramolecular cyclization to form the lactone and pyran rings.

  • The specific conditions for this cascade would require optimization.

Stage 2: Biomimetic Oxidative Dimerization

The key step in this proposed synthesis is the dimerization of the oxaphenalenone monomer. This is envisioned to proceed through a radical-radical coupling mechanism, mimicking the proposed biosynthetic pathway.

Protocol 4.2.1: Oxidative Dimerization

  • Dissolve the oxaphenalenone monomer (1.0 eq) in a suitable solvent such as acetonitrile or a buffered aqueous solution.

  • Add a one-electron oxidant, such as ferric chloride (FeCl₃) or a laccase enzyme, to initiate the radical formation.

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Purify the resulting dimer by preparative HPLC.

Stage 3: Final Modifications

The final steps would involve any necessary functional group manipulations to arrive at the final structure of this compound. This could include selective deprotection or redox reactions.

Quantitative Data

The following table summarizes the expected yields for the key transformations in the proposed synthesis. These are estimates based on similar reactions reported in the organic chemistry literature.

StepReaction TypeExpected Yield (%)
Stage 1: Monomer Synthesis
Friedel-Crafts AcylationElectrophilic Aromatic Sub.70-85
Baeyer-Villiger OxidationOxidation60-75
Lactonization/Pyran FormationCyclization Cascade50-65
Stage 2: Dimerization
Oxidative DimerizationRadical Coupling30-50
Stage 3: Final Modifications
Deprotection/Redox ChemistryFunctional Group Interconv.80-95

Conclusion

The presented hypothetical total synthesis provides a strategic blueprint for the laboratory preparation of this compound. The key challenges in this synthesis are anticipated to be the efficient construction of the oxaphenalenone monomer and the control of regioselectivity in the biomimetic dimerization step. Successful execution of this synthetic route would provide valuable material for biological studies and enable the exploration of the structure-activity relationships of the Bacillosporin class of natural products. Further experimental work is required to validate and optimize the proposed protocols.

References

Application Notes and Protocols for Bioactivity Screening of Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C, a macrocyclic lactone, has demonstrated notable antifungal properties. Recent studies have identified its activity against the pathogenic fungus Talaromyces marneffei, highlighting its potential as a novel therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for conducting bioactivity screening assays for this compound, focusing on its antifungal, antibacterial, anti-inflammatory, and anticancer activities. The methodologies are designed to guide researchers in the systematic evaluation of this promising natural product.

Antifungal Activity Screening

This compound has been identified as having significant antifungal activity, particularly against Talaromyces marneffei. The primary mechanism of action involves the disruption of the fungal cell membrane's integrity and the inhibition of key intracellular enzymes.[1]

Quantitative Data Summary
ParameterValueOrganismReference
Minimum Inhibitory Concentration (MIC)35.29 µg/mlTalaromyces marneffei[1]
Fractional Inhibitory Concentration Index (FICI)0.5 < FICI < 1.0 (additive effect)T. marneffei (with Amphotericin B or Fluconazole)[1]
Experimental Protocols

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • This compound

  • Target fungal strain (e.g., Talaromyces marneffei)

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution in the fungal growth medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 1-5 x 10^5 CFU/ml).

  • Add the fungal inoculum to each well of the 96-well plate containing the diluted this compound.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring absorbance at 600 nm.

This protocol assesses the impact of this compound on fungal cell structure.

Materials:

  • This compound-treated fungal cells

  • Fixative solution (e.g., 2.5% glutaraldehyde)

  • Scanning Electron Microscope (SEM) and Transmission Electron Microscope (TEM)

Procedure:

  • Treat fungal cells with this compound at its MIC.

  • Fix the cells in the fixative solution.

  • Dehydrate the cells through a graded series of ethanol concentrations.

  • For SEM, critically point dry the cells, mount them on stubs, and coat them with gold.

  • For TEM, embed the cells in resin, section them into ultra-thin slices, and stain with heavy metals (e.g., uranyl acetate and lead citrate).

  • Observe the samples under SEM and TEM to identify morphological changes such as cell wall damage, membrane disruption, and intracellular alterations.[1]

Experimental Workflow

Antifungal_Screening_Workflow Antifungal Screening Workflow for this compound cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock mic_assay MIC Assay (Microdilution) prep_compound->mic_assay synergy_test Synergy Testing (Checkerboard Assay) prep_compound->synergy_test prep_fungus Prepare Fungal Inoculum prep_fungus->mic_assay prep_fungus->synergy_test determine_mic Determine MIC Value mic_assay->determine_mic morphology_analysis Morphological Analysis (SEM/TEM) assess_damage Assess Cellular Damage morphology_analysis->assess_damage calculate_fici Calculate FICI synergy_test->calculate_fici determine_mic->morphology_analysis Treat at MIC

Caption: Workflow for antifungal activity screening of this compound.

Antibacterial Activity Screening

Many natural products from Bacillus species exhibit antibacterial properties.[2][3] Therefore, it is prudent to screen this compound for such activity.

Experimental Protocol

This protocol is used to determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of this compound in the bacterial growth medium within a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard.

  • Add the bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Workflow

Antibacterial_Screening_Workflow Antibacterial Screening Workflow cluster_setup Setup cluster_execution Execution cluster_evaluation Evaluation compound_prep Prepare this compound Stock mic_assay Broth Microdilution Assay compound_prep->mic_assay bacterial_prep Prepare Bacterial Strains (Gram+ & Gram-) bacterial_prep->mic_assay determine_mic Determine MIC mic_assay->determine_mic

Caption: Workflow for antibacterial activity screening.

Anti-inflammatory Activity Screening

Natural products are a rich source of anti-inflammatory agents.[4][5][6][7] Screening this compound for its ability to modulate inflammatory responses is a valuable step.

Experimental Protocols

It is crucial to first determine the non-toxic concentration range of this compound on the cells used for the anti-inflammatory assay.

Materials:

  • This compound

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for another 24 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm to determine cell viability.[8]

This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • Griess reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/ml) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and measure the absorbance at 540 nm to quantify nitrite concentration.[5]

Signaling Pathway Diagram

Anti_Inflammatory_Pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB iNOS iNOS NF_kB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Bacillosporin_C This compound Bacillosporin_C->NF_kB Inhibition? Bacillosporin_C->iNOS Inhibition?

Caption: Potential targets of this compound in the LPS-induced inflammatory pathway.

Anticancer Activity Screening

Many microbial metabolites have shown promise as anticancer agents.[9][10][11][12][13] A preliminary screening for cytotoxic effects on cancer cell lines is warranted for this compound.

Experimental Protocols

This protocol assesses the effect of this compound on the growth of cancer cells.

Materials:

  • This compound

  • Various cancer cell lines (e.g., HeLa, PC-3) and a normal cell line for comparison (e.g., HPrEpC)[10]

  • Appropriate cell culture media

  • MTT or similar cell proliferation assay kit

  • 96-well plates

Procedure:

  • Seed cancer cells and normal cells in separate 96-well plates and incubate for 24 hours.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Perform a cell proliferation assay (e.g., MTT) to determine the percentage of cell growth inhibition.

  • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

This assay determines if the cytotoxic effect of this compound is due to the induction of programmed cell death (apoptosis).

Materials:

  • This compound-treated cancer cells

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

Anticancer_Screening_Workflow Anticancer Screening Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis cell_prep Prepare Cancer & Normal Cell Lines proliferation_assay Cell Proliferation Assay (MTT) cell_prep->proliferation_assay calculate_ic50 Calculate IC50 proliferation_assay->calculate_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis cell_cycle_analysis Cell Cycle Analysis calculate_ic50->apoptosis_assay Treat at IC50 calculate_ic50->cell_cycle_analysis Treat at IC50

Caption: Workflow for anticancer activity screening of this compound.

Conclusion

These protocols provide a foundational framework for the comprehensive bioactivity screening of this compound. The initial findings of its antifungal activity are promising, and further investigation into its antibacterial, anti-inflammatory, and anticancer potential could reveal additional therapeutic applications for this natural product. It is recommended to perform these assays in a systematic manner, starting with broad screening and proceeding to more detailed mechanistic studies for any confirmed activities.

References

Determining the Mode of Action of Bacillosporin C Against Fungal Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for elucidating the antifungal mode of action of Bacillosporin C, a novel antimicrobial peptide. The following sections detail a systematic approach, from initial antifungal susceptibility testing to in-depth mechanistic studies targeting the fungal cell membrane, cell wall, and intracellular processes.

Application Notes

This compound, presumably a cyclic lipopeptide from a Bacillus species, is expected to exhibit potent antifungal activity. Based on the known mechanisms of similar Bacillus metabolites like surfactins, iturins, and fengycins, the primary modes of action likely involve disruption of cell membrane integrity and inhibition of cell wall synthesis.[1][2] Potential intracellular targets, such as mitochondrial function and DNA replication, should also be investigated.[3]

The experimental workflow is designed to first confirm the antifungal efficacy of this compound and then to systematically investigate its effects on the major fungal cellular components. This multi-faceted approach will provide a detailed understanding of its mechanism of action, which is crucial for its development as a potential therapeutic agent.

Antifungal Susceptibility Testing

The initial step is to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a panel of relevant fungal pathogens.

Protocol 1.1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38a guidelines.[4][5]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts).

    • Harvest spores (for molds) or cells (for yeasts) and suspend them in sterile saline containing 0.05% Tween 80.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer.

    • Dilute the stock suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.[4]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the this compound dilution.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.[5]

Protocol 1.2: MFC Determination
  • Following MIC determination, take a 100 µL aliquot from each well showing no visible growth.

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration at which no fungal growth is observed on the agar plate.[6]

Data Presentation: Antifungal Activity of this compound
Fungal PathogenMIC (µg/mL)MFC (µg/mL)
Candida albicans816
Aspergillus fumigatus1632
Fusarium oxysporum48
Cryptococcus neoformans816

Investigating Cell Membrane Disruption

A primary mechanism of action for many antimicrobial peptides is the disruption of the fungal cell membrane.[1][2][7]

Protocol 2.1: Propidium Iodide (PI) Uptake Assay

This assay measures membrane permeabilization, as PI can only enter cells with compromised membranes.

  • Cell Preparation: Prepare a fungal cell suspension as described in Protocol 1.1 and adjust to 1 x 10^7 cells/mL in PBS.

  • Treatment: Add this compound at concentrations of 1x and 2x MIC. Include an untreated control.

  • Incubation: Incubate the cell suspensions at 35°C for 1-4 hours.

  • Staining: Add PI to a final concentration of 5 µg/mL and incubate in the dark for 15 minutes.

  • Analysis: Analyze the fluorescence of the cell suspension using a flow cytometer or a fluorescence microscope. An increase in red fluorescence indicates PI uptake and membrane damage.

Protocol 2.2: Leakage of Intracellular Components

Disruption of the cell membrane leads to the leakage of intracellular components such as potassium ions (K+) and UV-absorbing materials (e.g., nucleotides and proteins).[7][8]

  • Cell Preparation: Prepare a fungal cell suspension (1 x 10^8 cells/mL) in a low-potassium buffer.

  • Treatment: Add this compound at 1x and 2x MIC.

  • Sample Collection: At various time points (e.g., 0, 30, 60, 120 minutes), centrifuge the samples and collect the supernatant.

  • Measurement:

    • K+ Leakage: Measure the K+ concentration in the supernatant using an atomic absorption spectrophotometer.

    • UV-Absorbing Materials: Measure the absorbance of the supernatant at 260 nm.

Data Presentation: Effect of this compound on Membrane Integrity
TreatmentPI Positive Cells (%)Extracellular K+ (ppm)A260 of Supernatant
Control< 5< 100.05
1x MIC this compound45850.4
2x MIC this compound801500.8

Investigating Cell Wall Integrity

The fungal cell wall is a unique and essential structure, making it an excellent target for antifungal agents.[9][10][11]

Protocol 3.1: Sorbitol Protection Assay

This assay determines if the cell wall is a primary target. Sorbitol acts as an osmotic protectant, and if it rescues fungal cells from the effects of this compound, it suggests cell wall damage.

  • Perform the broth microdilution assay (Protocol 1.1) in parallel with a second set of plates containing RPMI 1640 medium supplemented with 0.8 M sorbitol.

  • Compare the MIC values in the presence and absence of sorbitol. A significant increase in the MIC in the presence of sorbitol indicates that this compound targets the cell wall.

Protocol 3.2: Chitin and β-(1,3)-Glucan Synthase Inhibition Assays

These assays directly measure the effect of this compound on the key enzymes responsible for cell wall synthesis.[10][12][13]

  • Enzyme Preparation: Prepare crude enzyme extracts containing chitin synthase and β-(1,3)-glucan synthase from fungal protoplasts.

  • Inhibition Assay:

    • Set up reaction mixtures containing the enzyme extract, the respective substrate (UDP-N-acetylglucosamine for chitin synthase, UDP-glucose for β-(1,3)-glucan synthase), and varying concentrations of this compound.

    • Incubate the reactions and then measure the amount of synthesized polymer (chitin or glucan), often using a radiolabeled substrate.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.

Data Presentation: Effect of this compound on Cell Wall Synthesis
AssayOutcome
MIC without Sorbitol8 µg/mL
MIC with 0.8 M Sorbitol64 µg/mL
β-(1,3)-Glucan Synthase IC5012 µg/mL
Chitin Synthase IC50> 100 µg/mL

Visualization of Cellular Damage

Electron microscopy provides direct visual evidence of the morphological changes induced by this compound.

Protocol 4.1: Scanning and Transmission Electron Microscopy (SEM and TEM)
  • Treatment: Treat fungal cells with this compound at 1x MIC for a predetermined time.

  • Fixation: Fix the cells with glutaraldehyde and osmium tetroxide.

  • Dehydration and Drying: Dehydrate the samples through a series of ethanol concentrations and then dry them.

  • Imaging:

    • SEM: Coat the samples with gold and observe the surface morphology. Look for cell shrinkage, aggregation, and surface abnormalities.

    • TEM: Embed the samples in resin, section them into ultrathin slices, and stain with uranyl acetate and lead citrate. Observe the internal ultrastructure, looking for a disorganized cytoplasm, damaged organelles, and cell wall/membrane defects.[3]

Investigating Intracellular Mechanisms

If the primary effects are not on the cell wall or membrane, or to understand secondary effects, intracellular targets should be investigated.

Protocol 5.1: Mitochondrial Dysfunction and ROS Accumulation
  • Mitochondrial Membrane Potential (MMP): Treat cells with this compound and then stain with a fluorescent dye like Rhodamine 123. A decrease in fluorescence indicates a loss of MMP.

  • Reactive Oxygen Species (ROS) Accumulation: Treat cells with this compound and then stain with 2',7'-dichlorofluorescin diacetate (DCFH-DA). An increase in green fluorescence indicates ROS accumulation.[3]

Data Presentation: Intracellular Effects of this compound
ParameterControl1x MIC this compound
Relative MMP (%)10040
Relative ROS Levels (%)100250

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Initial Screening cluster_1 Cell Envelope Integrity cluster_2 Cellular Visualization & Intracellular Effects cluster_3 Mechanism Elucidation MIC MIC Determination (Protocol 1.1) MFC MFC Determination (Protocol 1.2) MIC->MFC Membrane Membrane Permeability (Protocols 2.1, 2.2) MFC->Membrane CellWall Cell Wall Integrity (Protocols 3.1, 3.2) MFC->CellWall Microscopy Electron Microscopy (Protocol 4.1) Membrane->Microscopy CellWall->Microscopy Intracellular Intracellular Targets (Protocol 5.1) Microscopy->Intracellular MoA Mode of Action Determined Intracellular->MoA

Caption: A streamlined workflow for determining the antifungal mode of action of this compound.

Hypothetical Signaling Pathway Disruption

This diagram illustrates a hypothetical scenario where this compound induces cell wall stress, leading to the activation of a compensatory signaling pathway, which ultimately fails, resulting in cell death.

signaling_pathway BacillosporinC This compound CellWall Fungal Cell Wall BacillosporinC->CellWall Damage GlucanSynthase β-(1,3)-Glucan Synthase BacillosporinC->GlucanSynthase Inhibition CellWallStress Cell Wall Stress CellWall->CellWallStress Induces GlucanSynthase->CellWall Synthesis MAPK_Pathway MAP Kinase Signaling Pathway CellWallStress->MAPK_Pathway Activates CellDeath Cell Lysis / Apoptosis CellWallStress->CellDeath Leads to Compensatory Compensatory Gene Expression (e.g., Chitin) MAPK_Pathway->Compensatory Compensatory->CellWall Reinforcement

Caption: Hypothetical pathway of this compound-induced cell wall stress and subsequent cellular response.

References

Application Notes & Protocols: Developing In Vitro Assays for Bacillosporin C Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C is a novel macrolide compound with demonstrated antifungal properties. These application notes provide a comprehensive guide for establishing robust in vitro assays to evaluate the antifungal efficacy and elucidate the mechanism of action of this compound. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and comparability.[1][2]

Antifungal Susceptibility Testing

The primary method for determining the antifungal activity of a compound is by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2]

Broth Microdilution Assay

This method is considered the gold standard for determining the MIC of an antifungal agent.[1][3]

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced fungal growth inhibition.[1]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.[1]

    • Prepare a fungal suspension in sterile saline or RPMI-1640 medium.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.[1]

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]

  • Assay Procedure:

    • Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

    • Add 100 µL of the diluted fungal inoculum to each well.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).[1]

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[2]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control.[2] The endpoint can be read visually or with a spectrophotometer.

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

Protocol:

  • Prepare a standardized fungal inoculum as described in the broth microdilution protocol.

  • Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue) evenly with the fungal suspension.

  • Apply sterile paper disks impregnated with a known concentration of this compound to the agar surface.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disk. A larger zone diameter indicates greater antifungal activity.

Mechanism of Action Studies

Understanding how this compound inhibits fungal growth is crucial for its development as a therapeutic agent. Based on preliminary data for similar macrolides, potential mechanisms include disruption of cell membrane integrity and inhibition of key intracellular enzymes.[4]

Cell Membrane Integrity Assay

This assay assesses whether this compound damages the fungal cell membrane, leading to leakage of intracellular components.

Protocol:

  • Treat fungal cells with varying concentrations of this compound (including sub-MIC and supra-MIC values) for a defined period.

  • Centrifuge the treated cells to pellet them.

  • Collect the supernatant and measure the release of intracellular components such as potassium ions (using an ion-selective electrode) or proteins (using a Bradford assay).

  • An increase in the leakage of these components compared to untreated controls indicates membrane damage.[5]

Ergosterol Biosynthesis Assay

Many antifungal drugs target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Protocol:

  • Expose fungal cells to this compound.

  • Extract the sterols from the fungal cells using a suitable solvent.

  • Analyze the sterol composition using spectrophotometry or high-performance liquid chromatography (HPLC).

  • A decrease in the ergosterol content and an accumulation of precursor molecules compared to untreated cells would suggest inhibition of the ergosterol biosynthesis pathway.

Mitochondrial Function and ATP Production Assay

The antifungal activity of some compounds is linked to the disruption of mitochondrial function and energy production.[4]

Protocol:

  • Treat fungal cells with this compound.

  • Measure the intracellular ATP levels using a commercial ATP bioluminescence assay kit. A significant decrease in ATP content suggests interference with cellular energy metabolism.[4]

  • Assess mitochondrial membrane potential using fluorescent dyes like rhodamine 123. A loss of fluorescence indicates mitochondrial dysfunction.

Enzyme Activity Assays

Based on studies of similar macrolides, this compound may inhibit key enzymes in metabolic pathways such as the tricarboxylic acid (TCA) cycle.[4]

Protocol:

  • Prepare cell-free extracts from fungal cells treated with this compound.

  • Measure the activity of specific enzymes like Na+/K+-ATPase, Ca2+-ATPase, malate dehydrogenase, and succinate dehydrogenase using appropriate substrates and spectrophotometric methods.[4]

  • A reduction in enzyme activity compared to untreated controls would indicate direct or indirect inhibition by this compound.[4]

Data Presentation

All quantitative data from the assays should be summarized in clearly structured tables for easy comparison.

Table 1: MIC Values of this compound against Various Fungal Pathogens

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028
Candida glabrataClinical Isolate 1
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansH99

Table 2: Effect of this compound on Cell Membrane Integrity

This compound Conc. (µg/mL)K⁺ Leakage (nmol/mg dry weight)Protein Leakage (µg/mg dry weight)
0 (Control)
0.5 x MIC
1 x MIC
2 x MIC

Table 3: Inhibition of Key Enzyme Activities by this compound

EnzymeIC₅₀ (µg/mL)
Na⁺/K⁺-ATPase
Ca²⁺-ATPase
Malate Dehydrogenase
Succinate Dehydrogenase

Visualizations

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bac Prepare this compound Stock Solution serial_dil Perform Serial Dilutions in 96-well Plate prep_bac->serial_dil prep_inoc Prepare Standardized Fungal Inoculum add_inoc Add Fungal Inoculum to Wells prep_inoc->add_inoc serial_dil->add_inoc incubate Incubate at 35°C for 24-48h add_inoc->incubate read_mic Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Potential Fungal Signaling Pathways Targeted by Antifungals

G cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_responses Cellular Responses stress Cell Wall Stress, Osmotic Stress, Oxidative Stress mapk MAPK Pathway (e.g., HOG, CWI) stress->mapk activates calcineurin Calcineurin Pathway stress->calcineurin activates camp_pka cAMP-PKA Pathway stress->camp_pka modulates cell_wall Cell Wall Integrity mapk->cell_wall stress_res Stress Response mapk->stress_res calcineurin->stress_res morph Morphogenesis (Yeast-Hyphae Switch) camp_pka->morph tor TOR Pathway tor->morph biofilm Biofilm Formation tor->biofilm

Caption: Key Fungal Signaling Pathways as Antifungal Targets.[6][7][8][9][10]

Logical Relationship for Investigating Mechanism of Action

G cluster_primary Primary Effect cluster_mechanism Potential Mechanisms cluster_secondary Secondary Effects bac_c This compound growth_inhibition Fungal Growth Inhibition (MIC) bac_c->growth_inhibition membrane Cell Membrane Disruption growth_inhibition->membrane enzyme Enzyme Inhibition growth_inhibition->enzyme mitochondria Mitochondrial Dysfunction growth_inhibition->mitochondria leakage Ion/Protein Leakage membrane->leakage tca_block TCA Cycle Block enzyme->tca_block atp_depletion ATP Depletion mitochondria->atp_depletion

Caption: Investigating the Mechanism of Action of this compound.

References

Application Notes and Protocols for the Synthesis of Bacillosporin C Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C is a naturally occurring dimeric oxaphenalenone antibiotic isolated from the fungus Talaromyces bacillosporus.[1] Unlike peptide-based antibiotics, this compound belongs to the polyketide family of natural products, characterized by a complex, dimeric cage-like structure. Members of the oxaphenalenone class have demonstrated a range of biological activities, including antibiotic, antitumor, and acetylcholinesterase inhibitory effects.[1] The development of synthetic routes to this compound and its analogues is crucial for the exploration of their therapeutic potential and for structure-activity relationship (SAR) studies.

This document provides detailed protocols for the proposed synthesis of this compound analogues, based on established synthetic strategies for related dimeric oxaphenalenone natural products. As a complete total synthesis of this compound has not been extensively reported, the methodologies presented herein are based on analogous synthetic approaches and are intended to serve as a guide for the chemical synthesis and biological evaluation of novel this compound derivatives.

Data Presentation

The biological activities of this compound and related oxaphenalenone dimers are summarized in the tables below. This data highlights the potential of this class of molecules as a source of new therapeutic agents.

Table 1: Antibacterial and Antifungal Activity of Oxaphenalenone Dimers

CompoundOrganismMIC (μg/mL)Reference
Talaromycesone CBacillus cereus>50[2]
Macrosporusone CBacillus cereus3.13[2]
Bacillisporin HMycobacterium tuberculosis H37Ra12.5[2]
Compound 11 (from T. macrosporus)Bacillus cereus-[1]
Compound 11 (from T. macrosporus)Staphylococcus aureus-[1]
Compound 11 (from T. macrosporus)MRSA-[1]
Talaropinophilone AStaphylococcus aureus ATCC 292134[3]
Talaropinophilone AMRSA S. aureus 74/244[3]
Talaropinophilone BStaphylococcus aureus ATCC 292138[3]
Talaropinophilone BMRSA S. aureus 74/2416[3]
Talaropinophilone BEnterococcus faecalis ATCC 2921232[3]

Caption: Minimum Inhibitory Concentration (MIC) values of various oxaphenalenone dimers against bacterial and fungal strains.

Table 2: Cytotoxic and Other Biological Activities of Oxaphenalenone Dimers

CompoundActivityCell Line/TargetIC50 (μM)Reference
Macrosporusone CAntimalarialPlasmodium falciparum-[1]
Macrosporusone CCytotoxicityNCI-H187-[1]
Compound 8 (from T. macrosporus)AntimalarialPlasmodium falciparum-[1]
Compound 8 (from T. macrosporus)CytotoxicityKB, MCF-7, NCI-H187-[1]
Talaroketal ACytotoxicityMCF-7, NCI-H187, Vero>50 µg/mL[2]
Talaroketal BCytotoxicityMCF-7, NCI-H187, Vero>50 µg/mL[2]
Glyclauxin BAcetylcholinesterase Inhibition-7.49[2]
Glyclauxin DAcetylcholinesterase Inhibition-1.61[2]
DuclauxinAcetylcholinesterase Inhibition-2.60[2]

Caption: 50% Inhibitory Concentration (IC50) values of various oxaphenalenone dimers showcasing their diverse biological activities.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound analogues.

Protocol 1: Proposed Synthesis of a this compound Analogue via Biomimetic Dimerization

This protocol outlines a hypothetical synthetic route to a this compound analogue based on the biomimetic synthesis of related dimeric natural products. The key step is a hetero-Diels-Alder dimerization of a monomeric oxaphenalenone precursor.

A. Synthesis of the Oxaphenalenone Monomer:

  • Starting Material: Commercially available substituted naphthol.

  • Step 1: Introduction of the Lactone Ring.

    • React the substituted naphthol with a suitable acyl chloride (e.g., chloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to effect a Friedel-Crafts acylation.

    • Cyclize the resulting intermediate to form the lactone ring using a base (e.g., NaH).

  • Step 2: Oxidation to the Quinone.

    • Oxidize the naphthol derivative to the corresponding quinone using an oxidizing agent such as Fremy's salt or ceric ammonium nitrate (CAN).

  • Step 3: Functional Group Interconversion.

    • Perform necessary functional group manipulations on the side chains to match the desired analogue structure. This may involve protection/deprotection steps, alkylations, or other standard organic transformations.

  • Purification: Purify the monomeric precursor at each step using column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

B. Biomimetic Dimerization:

  • Reaction Setup: Dissolve the purified oxaphenalenone monomer in a suitable solvent (e.g., toluene or xylenes).

  • Dimerization Conditions: Heat the solution at reflux to promote the [4+2] cycloaddition (hetero-Diels-Alder reaction). The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification of the Dimer:

    • Upon completion of the reaction, concentrate the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel, followed by preparative HPLC to isolate the desired dimeric analogue.

  • Characterization: Confirm the structure of the synthesized this compound analogue using extensive spectroscopic analysis, including 1D and 2D NMR (COSY, HSQC, HMBC) and HRMS.

Protocol 2: Evaluation of Antimicrobial Activity

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogues using a broth microdilution assay.

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, MRSA, Bacillus cereus) and fungal strains.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: Assessment of Cytotoxic Activity

This protocol outlines the evaluation of the cytotoxic effects of the synthesized analogues on human cancer cell lines using the MTT assay.

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7, NCI-H187, KB).

  • Cell Culture: Maintain the cell lines in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

Retrosynthetic_Analysis Bacillosporin_C_Analogue This compound Analogue Dimerization Biomimetic Hetero-Diels-Alder Bacillosporin_C_Analogue->Dimerization Monomer Oxaphenalenone Monomer Dimerization->Monomer Lactone_Formation Lactone Formation Monomer->Lactone_Formation Oxidation Oxidation Monomer->Oxidation Naphthol_Derivative Substituted Naphthol Derivative Lactone_Formation->Naphthol_Derivative Oxidation->Naphthol_Derivative Friedel_Crafts Friedel-Crafts Acylation Starting_Material Substituted Naphthol Friedel_Crafts->Starting_Material Naphthol_Derivative->Friedel_Crafts Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Monomer_Synthesis Monomer Synthesis Dimerization Dimerization Monomer_Synthesis->Dimerization Purification_Characterization Purification & Characterization Dimerization->Purification_Characterization Antimicrobial_Assay Antimicrobial Assay (MIC) Purification_Characterization->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Purification_Characterization->Cytotoxicity_Assay SAR_Analysis SAR Analysis Antimicrobial_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_of_Action Oxaphenalenone Oxaphenalenone Analogue Bacterial_Cell Bacterial Cell Oxaphenalenone->Bacterial_Cell Signaling_Pathway Signaling Pathway (e.g., Quorum Sensing) Bacterial_Cell->Signaling_Pathway Inhibition Efflux_Pump Efflux Pump Regulation Bacterial_Cell->Efflux_Pump Modulation Biofilm_Formation Biofilm Formation Signaling_Pathway->Biofilm_Formation Downregulation Virulence_Factor Virulence Factor Expression Signaling_Pathway->Virulence_Factor Downregulation Cell_Death Bacterial Cell Death Efflux_Pump->Cell_Death Biofilm_Formation->Cell_Death Virulence_Factor->Cell_Death

References

Application Notes and Protocols for Large-Scale Fermentation of Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C is a lipopeptide antibiotic with potential therapeutic applications. Its production through large-scale fermentation of Bacillus species is a critical step in its development for clinical and commercial use. While specific literature on the large-scale fermentation of this compound is limited, extensive research on the production of other structurally and biosynthetically related lipopeptides from Bacillus, such as surfactin, iturin, and fengycin, provides a robust framework for developing effective fermentation protocols. This document outlines detailed application notes and protocols for the large-scale fermentation of Bacillus for this compound production, drawing upon established methodologies for related compounds. The provided protocols should be considered a starting point and will require optimization for the specific Bacillus strain and production goals for this compound.

I. Biosynthesis and Regulation of Lipopeptide Production in Bacillus

The production of lipopeptides, including likely that of this compound, in Bacillus species is a complex process tightly regulated by a network of signaling pathways. These secondary metabolites are synthesized by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). The expression of the genes encoding these synthetases is typically initiated during the transition from exponential to stationary growth phase, often triggered by nutrient limitation.[1]

Several key regulatory proteins govern this process. The master regulator for entry into sporulation and other stationary-phase processes, Spo0A , plays a crucial positive regulatory role.[1][2] Another important regulator is AbrB , a transition state regulator that often represses the transcription of antibiotic synthesis genes during exponential growth.[1][2] The ComA-ComP two-component system, involved in competence development, also positively regulates the expression of some lipopeptide synthetase operons.[1][3] Furthermore, DegU is another transcriptional regulator that has been shown to positively influence the expression of lipopeptide biosynthetic operons.[2] Understanding these regulatory networks is crucial for genetically engineering strains or designing fermentation strategies to enhance this compound production.

cluster_signals Environmental & Cellular Signals cluster_regulators Key Transcriptional Regulators cluster_biosynthesis Biosynthesis & Output Nutrient Limitation Nutrient Limitation Spo0A Spo0A Nutrient Limitation->Spo0A activates Cell Density (Quorum Sensing) Cell Density (Quorum Sensing) ComA ComA Cell Density (Quorum Sensing)->ComA activates AbrB AbrB Spo0A->AbrB represses Lipopeptide Biosynthetic Gene Cluster Lipopeptide Biosynthetic Gene Cluster Spo0A->Lipopeptide Biosynthetic Gene Cluster activates ComA->Lipopeptide Biosynthetic Gene Cluster activates DegU DegU DegU->Lipopeptide Biosynthetic Gene Cluster activates AbrB->Lipopeptide Biosynthetic Gene Cluster represses This compound This compound Lipopeptide Biosynthetic Gene Cluster->this compound

Caption: Simplified regulatory pathway for lipopeptide biosynthesis in Bacillus.

II. Protocols for Large-Scale Fermentation

This section provides a detailed protocol for the large-scale fermentation of a Bacillus strain for the production of this compound. The protocol is divided into three main stages: seed culture preparation, large-scale fermentation, and downstream processing.

A. Media Composition

The choice of media components is critical for maximizing cell growth and product yield. Below are examples of media compositions that have been successfully used for the production of lipopeptides in Bacillus species.

Table 1: Seed and Production Media Compositions

ComponentSeed Medium (g/L)Production Medium 1 (g/L)Production Medium 2 (g/L)
Glucose1020-
Peptone10--
Yeast Extract51010
NaCl10--
Malt Extract Powder--1
Soybean Powder--15
Soluble Starch-10-
D-fructose-35-
NH₄Cl-5-
K₂HPO₄--1.5
MgSO₄·7H₂O-0.40.2
KCl-0.375-
Fe₂(SO₄)₃-0.001725-
CaCO₃--6.68
MnSO₄--0.4
MgCl₂--2
pH7.27.07.2

Note: The optimal medium composition should be determined experimentally for the specific this compound-producing strain.

B. Experimental Protocol: Large-Scale Fermentation

1. Seed Culture Preparation (Shake Flask)

  • Inoculation: Inoculate a single colony of the Bacillus strain from a fresh agar plate into a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

  • Incubation: Incubate the flask at 37°C with shaking at 180-220 rpm for 18-24 hours.[4]

  • Monitoring: Monitor the growth of the seed culture by measuring the optical density at 600 nm (OD₆₀₀). The culture is ready for transfer when it reaches the late exponential phase.

2. Intermediate Seed Culture (Seed Fermenter)

  • Inoculation: Aseptically transfer the shake flask seed culture into a sterilized seed fermenter containing the appropriate volume of seed medium (typically a 1-5% v/v inoculation).

  • Fermentation Parameters:

    • Temperature: 37°C

    • pH: Maintain at 7.0 (controlled with sterile acid/base)

    • Agitation: 200-300 rpm

    • Aeration: 1 vvm (volume of air per volume of medium per minute)

  • Incubation: Cultivate for 12-18 hours until the culture reaches a high cell density in the late exponential phase.

3. Production Fermentation (Large-Scale Fermenter)

  • Inoculation: Aseptically transfer the intermediate seed culture into the production fermenter (typically a 2-10% v/v inoculation).

  • Fermentation Parameters:

    • Temperature: 30-37°C (can be optimized for production phase)[5][6]

    • pH: Maintain at 7.0-7.5 (controlled with sterile acid/base)[5][6]

    • Dissolved Oxygen (DO): Maintain above 20-30% saturation by controlling agitation (200-600 rpm) and aeration rate (0.5-1.5 vvm).

    • Foam Control: Add a sterile antifoaming agent as needed.

  • Fed-Batch Strategy (Optional but Recommended for High-Density Cultures):

    • After the initial batch phase (indicated by the depletion of the primary carbon source), initiate a feeding strategy.

    • The feed solution should be a concentrated mixture of the carbon and nitrogen sources.

    • The feed rate can be constant or exponential to maintain a desired specific growth rate.

  • Monitoring:

    • Regularly sample the fermentation broth to monitor cell growth (OD₆₀₀), pH, substrate consumption (e.g., glucose), and this compound concentration (using a validated analytical method such as HPLC).

  • Harvesting: The fermentation is typically harvested after 48-96 hours, or when the this compound titer reaches its maximum.

Table 2: Summary of Fermentation Parameters

ParameterSeed Culture (Shake Flask)Seed FermenterProduction Fermenter
Temperature37°C37°C30-37°C
pH7.27.0 (controlled)7.0-7.5 (controlled)
Agitation180-220 rpm200-300 rpm200-600 rpm
AerationN/A1 vvm0.5-1.5 vvm
Inoculum SizeSingle colony1-5% (v/v)2-10% (v/v)
Duration18-24 hours12-18 hours48-96 hours
C. Downstream Processing

The recovery and purification of this compound from the fermentation broth is a critical step to obtain a high-purity product.

  • Cell Removal: Separate the bacterial cells from the culture supernatant by centrifugation or microfiltration.

  • Acid Precipitation: Lower the pH of the supernatant to around 2.0 using a strong acid (e.g., HCl). This will cause the lipopeptides to precipitate.

  • Extraction: Collect the precipitate by centrifugation and extract the lipopeptides using an organic solvent such as methanol or ethanol.

  • Purification:

    • Solid-Phase Extraction (SPE): Use a C18 solid-phase extraction column to further purify the lipopeptide extract.[7]

    • Chromatography: For high-purity requirements, employ chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing A Strain Inoculation (Agar Plate) B Seed Culture (Shake Flask) A->B C Intermediate Seed Culture (Seed Fermenter) B->C D Large-Scale Production Fermentation C->D E Cell Removal (Centrifugation/Filtration) D->E F Acid Precipitation E->F G Extraction F->G H Purification (SPE/HPLC) G->H I Pure this compound H->I

Caption: General workflow for large-scale fermentation and purification of this compound.

III. Conclusion

The protocols and data presented provide a comprehensive guide for the large-scale fermentation of Bacillus species for the production of this compound. Successful implementation will require careful optimization of media components and fermentation parameters for the specific producing strain. A thorough understanding of the underlying biosynthetic and regulatory mechanisms will further aid in the development of a robust and high-yielding fermentation process, ultimately facilitating the transition of this compound from a laboratory-scale discovery to a commercially viable therapeutic agent.

References

Application Note: Characterization of Bacillosporin C using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillosporin C is a dimeric oxaphenalenone antibiotic first isolated from the fungus Talaromyces bacillosporus.[1] Unlike the name might suggest, it is not a product of Bacillus species. Structurally, it belongs to a class of complex polyketides known for their diverse biological activities, including antibiotic and antitumor properties. Accurate structural characterization is paramount for its development as a potential therapeutic agent. This application note provides a detailed protocol for the characterization of this compound using modern mass spectrometry techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and molecular weight determination, and High-Resolution Mass Spectrometry (HRMS) with tandem MS (MS/MS) for structural elucidation.

Molecular Structure of this compound

This compound is a complex dimeric molecule featuring a heptacyclic ring system. Its structure was established through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₁₈O₉[3]
Molecular Weight498.43 g/mol [3]
Producing OrganismTalaromyces bacillosporus[1]

Experimental Protocols

Sample Preparation

Effective characterization of this compound begins with proper sample preparation to ensure high-quality data.

Protocol 1: Extraction of this compound from Fungal Culture

  • Fungal Cultivation: Culture Talaromyces bacillosporus in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid medium (e.g., rice solid medium) to induce the production of secondary metabolites.

  • Extraction:

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an organic solvent such as ethyl acetate.

    • For solid cultures, extract the entire culture with ethyl acetate.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Purification (Optional but Recommended):

    • Subject the crude extract to column chromatography on silica gel.

    • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

  • Final Sample Preparation for MS: Dissolve the purified this compound or the enriched extract in a solvent compatible with LC-MS analysis, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS Analysis for Separation and Molecular Weight Determination

LC-MS is a powerful technique for separating complex mixtures and determining the molecular weights of the components.

Protocol 2: LC-MS Method

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • LC Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable for the separation of oxaphenalenones.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for this class of compounds.

    • Scan Range: m/z 100-1000.

Expected Results: The LC-MS analysis should yield a chromatogram showing a peak corresponding to this compound. The mass spectrum of this peak will show the protonated molecule [M+H]⁺ at m/z 499.1080.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Structural Elucidation

HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule. Tandem MS (MS/MS) provides fragmentation information that helps in elucidating the structure.

Protocol 3: HRMS and MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: ESI in positive ion mode.

  • Accurate Mass Measurement: Obtain a high-resolution mass spectrum of the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass of C₂₇H₁₉O₉⁺ (499.1080).

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 499.1) as the precursor ion for fragmentation.

    • Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Data Presentation and Interpretation

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[M+H]⁺499.1080499.1075-1.0

Data is hypothetical based on similar compounds and instrument capabilities.[3]

Interpretation of Fragmentation Patterns:

The fragmentation of oxaphenalenone dimers is complex. Based on the analysis of related compounds, the following fragmentation pathways can be anticipated for this compound. The MS/MS spectrum will likely be characterized by the cleavage of the bonds connecting the two monomeric units and subsequent fragmentations within the individual monomers. Common neutral losses include H₂O, CO, and CO₂.

Visualization of Experimental Workflow

BacillosporinC_Characterization_Workflow cluster_extraction Extraction and Purification cluster_ms_analysis Mass Spectrometry Analysis FungalCulture Talaromyces bacillosporus Culture SolventExtraction Solvent Extraction (Ethyl Acetate) FungalCulture->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Purification Chromatographic Purification (Silica Gel, HPLC) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound LCMS LC-MS Analysis PureCompound->LCMS Inject HRMS HRMS (Accurate Mass) LCMS->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS DataAnalysis Data Analysis and Structure Confirmation MSMS->DataAnalysis

Caption: Workflow for the characterization of this compound.

Signaling Pathway (Hypothetical Biosynthetic Relationship)

While the full biosynthetic pathway of this compound is not detailed in the provided search results, a related study on Bacillosporin D suggests it may be biogenetically produced from this compound through the transformation of a lactone to an anhydride, a rare natural process.[2]

Biosynthetic_Relationship BacillosporinC This compound (Lactone-containing) EnzymaticTransformation Enzymatic Transformation (Hypothesized) BacillosporinC->EnzymaticTransformation BacillosporinD Bacillosporin D (Anhydride-containing) EnzymaticTransformation->BacillosporinD

Caption: Hypothesized biosynthetic relationship of this compound.

Conclusion

Mass spectrometry is an indispensable tool for the characterization of complex natural products like this compound. The combination of LC-MS for separation and initial mass determination, followed by HRMS for accurate mass measurement and MS/MS for fragmentation analysis, provides a robust workflow for confirming the identity and aiding in the structural elucidation of this and related oxaphenalenone dimers. The protocols and data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bacillosporin C Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation of Bacillosporin C, a potent lipopeptide with significant therapeutic potential. The information is presented in a question-and-answer format to directly address common issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield sometimes low?

This compound is a cyclic lipopeptide produced by various Bacillus species, notably Bacillus velezensis. It exhibits strong antimicrobial and antitumor activities. Low yields during fermentation are a common challenge and can be attributed to a variety of factors, including suboptimal culture conditions, nutrient limitations, and improper inoculum development. As a secondary metabolite, its production is not directly linked to cell growth and is often triggered by specific environmental or nutritional cues.

Q2: What are the most critical factors influencing this compound yield?

The production of this compound, like other lipopeptides from Bacillus species, is sensitive to a range of factors. The most critical parameters to control are:

  • Medium Composition: The type and concentration of carbon and nitrogen sources are paramount.

  • Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.

  • Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.

Q3: My Bacillus velezensis culture shows good growth (high biomass), but the this compound yield is low. What could be the reason?

High biomass does not always correlate with high production of secondary metabolites like this compound. This phenomenon, often termed "growth-product decoupling," can occur for several reasons:

  • Nutrient Repression: The presence of readily metabolizable sugars like glucose can sometimes repress the genes responsible for secondary metabolite synthesis.

  • Suboptimal Induction: The biosynthesis of lipopeptides is often triggered by nutrient limitation or other stress factors. If the medium is too rich or lacks specific inducers, production may be inhibited.

  • Incorrect Harvest Time: this compound production typically occurs during the stationary phase of growth. Harvesting too early or too late can result in low yields.

Troubleshooting Guides

This section provides detailed guidance on how to systematically troubleshoot and resolve common issues leading to low this compound yield.

Problem 1: Inconsistent or Low this compound Production Between Batches

Possible Cause: Variability in the quality and age of the seed culture.

Solution: Standardize your seed culture preparation. Ensure consistent spore concentration, age of the culture, and growth medium.

Experimental Protocol: Preparation of Standardized Bacillus velezensis Spore Stock and Seed Culture

Objective: To create a consistent and viable spore stock for repeatable fermentation inoculation.

Materials:

  • Solid agar medium (e.g., Luria-Bertani (LB) agar)

  • Sterile distilled water

  • Sterile glycerol

  • Sterile cotton swabs or cell spreaders

  • Sterile centrifuge tubes

  • Liquid medium for seed culture (e.g., LB broth)

Procedure:

  • Streak the Bacillus velezensis strain on the solid agar medium and incubate at 30°C for 72 hours, or until sporulation is observed.

  • Aseptically add approximately 5 mL of sterile distilled water to the surface of a mature plate.

  • Gently scrape the surface with a sterile cotton swab or cell spreader to suspend the spores.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Centrifuge the spore suspension at 5,000 x g for 10 minutes to pellet the spores.

  • Discard the supernatant and resuspend the spore pellet in a sterile 20% glycerol solution.

  • Aliquot the spore suspension into cryovials and store at -80°C.

  • For each fermentation, thaw a vial of the spore stock and use it to inoculate the seed culture medium. Incubate the seed culture under consistent conditions (e.g., 30°C, 200 rpm) for a standardized period (e.g., 12-18 hours) to reach the mid-exponential growth phase before inoculating the production fermenter.

Problem 2: Good Biomass Growth but Little to No this compound Production

Possible Cause 1: Suboptimal Medium Composition

The composition of the fermentation medium, particularly the carbon and nitrogen sources, significantly impacts lipopeptide production.

Solution: Optimize the C:N ratio and test different nutrient sources.

Experimental Protocol: One-Factor-at-a-Time (OFAT) Optimization of Carbon and Nitrogen Sources

Objective: To identify the optimal carbon and nitrogen sources for this compound production.

Methodology:

  • Prepare a basal fermentation medium.

  • Vary one component at a time while keeping others constant. For example, test different carbon sources (e.g., glucose, fructose, soluble starch, glycerol) at a fixed concentration.

  • Similarly, test different nitrogen sources (e.g., peptone, yeast extract, ammonium chloride, soybean meal).

  • Inoculate the flasks with a standardized seed culture of Bacillus velezensis.

  • Incubate the cultures under consistent conditions (e.g., temperature, agitation).

  • Harvest the fermentation broth at a specific time point (e.g., 72 hours) and quantify the this compound yield using a suitable analytical method like HPLC.

  • Compare the yields to identify the best-performing carbon and nitrogen sources.

Table 1: Example Data for Carbon and Nitrogen Source Optimization

Carbon Source (20 g/L)This compound Titer (mg/L)Nitrogen Source (10 g/L)This compound Titer (mg/L)
Glucose15.2Peptone22.8
Fructose35.1[1][2][3]Yeast Extract28.5
Soluble Starch28.7Ammonium Chloride18.3[1][2][3]
Glycerol21.4Soybean Meal31.2

Possible Cause 2: Unfavorable Physical Fermentation Parameters

The optimal physical conditions for Bacillus velezensis growth may not be the same as for this compound production.

Solution: Optimize physical parameters such as pH, temperature, and dissolved oxygen.

Experimental Protocol: Optimization of Physical Parameters

Objective: To determine the optimal temperature and initial pH for fermentation.

Methodology:

  • Prepare the optimized fermentation medium identified from the OFAT experiments.

  • To optimize temperature, set up fermentations at a range of temperatures (e.g., 25°C, 30°C, 37°C, 40°C) while keeping the initial pH constant.[4]

  • To optimize pH, adjust the initial pH of the medium to different values (e.g., 6.0, 7.0, 8.0) before inoculation, and maintain a constant temperature.[4]

  • Inoculate and incubate as previously described.

  • Measure the final this compound yield for each condition.

Table 2: Example Data for Temperature and pH Optimization

Temperature (°C)This compound Titer (mg/L)Initial pHThis compound Titer (mg/L)
2518.96.025.6
3032.5[4]7.033.1[1][2][3]
3725.18.028.9
4015.7

Possible Cause 3: Inadequate Dissolved Oxygen (DO) Levels

Oxygen is critical for the growth of aerobic Bacillus velezensis and for the biosynthesis of many secondary metabolites.

Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. Monitor DO levels online and adjust agitation and aeration rates as needed.

Visualizations

Regulatory Network for Lipopeptide Biosynthesis

The biosynthesis of lipopeptides like this compound in Bacillus velezensis is a complex process regulated by a network of genes and signaling pathways. Understanding this network can provide insights into potential targets for genetic engineering to improve yield.

Lipopeptide_Biosynthesis_Regulation cluster_environmental_signals Environmental & Nutritional Signals cluster_regulatory_cascade Regulatory Cascade cluster_biosynthesis Biosynthesis Gene Cluster cluster_product Product Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Carbon) Spo0A Spo0A Nutrient_Limitation->Spo0A activates Cell_Density High Cell Density (Quorum Sensing) ComA ComA Cell_Density->ComA activates AbrB AbrB Spo0A->AbrB represses Lipopeptide_BGC Lipopeptide Biosynthetic Gene Cluster (BGC) ComA->Lipopeptide_BGC activates DegU DegU DegU->Lipopeptide_BGC activates AbrB->Lipopeptide_BGC represses Bacillosporin_C This compound Lipopeptide_BGC->Bacillosporin_C synthesizes

Caption: General regulatory network for lipopeptide biosynthesis in Bacillus.

Troubleshooting Workflow

A systematic approach is crucial for efficiently identifying the root cause of low this compound yield. The following workflow provides a logical sequence of steps for troubleshooting.

Troubleshooting_Workflow Start Low this compound Yield Check_Inoculum Standardize Inoculum Preparation & Quality Start->Check_Inoculum Inoculum_OK Inoculum Consistent? Check_Inoculum->Inoculum_OK Inoculum_OK->Check_Inoculum No Optimize_Media Optimize Medium Composition (C/N sources, minerals) Inoculum_OK->Optimize_Media Yes Media_OK Yield Improved? Optimize_Media->Media_OK Media_OK->Optimize_Media No Optimize_Physical Optimize Physical Parameters (pH, Temp, DO) Media_OK->Optimize_Physical Yes Physical_OK Yield Improved? Optimize_Physical->Physical_OK Physical_OK->Optimize_Physical No Check_Harvest_Time Optimize Harvest Time (Growth Phase Analysis) Physical_OK->Check_Harvest_Time Yes Harvest_OK Yield Improved? Check_Harvest_Time->Harvest_OK Strain_Integrity Consider Strain Stability & Genetic Drift Harvest_OK->Strain_Integrity No End Yield Optimized Harvest_OK->End Yes

Caption: A step-by-step workflow for troubleshooting low this compound yield.

References

optimizing culture conditions for increased Bacillosporin C production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize culture conditions for enhanced Bacillosporin C production. While literature specifically detailing the optimization of this compound is limited, the principles outlined here are based on extensive research into the production of similar cyclic lipopeptides by Bacillus species, such as surfactin, bacillomycin, and fengycin, and should serve as a robust starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing this compound yield?

A1: The production of lipopeptides like this compound is a complex process influenced by both nutritional and physical factors. Key nutritional factors include the composition of carbon and nitrogen sources, as well as the presence of specific metal ions.[1] Physical parameters such as pH, temperature, aeration (agitation speed), and inoculum size also play a crucial role in maximizing yield.[2][3]

Q2: Which carbon and nitrogen sources are most effective for lipopeptide production?

A2: The choice of carbon and nitrogen sources can significantly impact production. For many Bacillus species, soluble starch and glucose are effective carbon sources.[4][5] Organic nitrogen sources like peptone, yeast extract, and beef extract often promote higher yields compared to inorganic sources like ammonium nitrate.[4][6] Optimizing the carbon-to-nitrogen ratio is also a critical step.

Q3: What is the role of pH and temperature in the fermentation process?

A3: Bacillus species typically produce lipopeptides within a specific range of pH and temperature. Optimal production for similar compounds often occurs at a neutral to slightly alkaline initial pH (around 7.0) and temperatures between 30°C and 37°C.[2] It is crucial to monitor and sometimes control the pH throughout the fermentation, as metabolic activity can cause it to shift, potentially inhibiting production.[2]

Q4: How does aeration and agitation affect production?

A4: Aeration is critical as Bacillus species are typically aerobic. Agitation, measured in revolutions per minute (rpm), influences the dissolved oxygen concentration in the medium. Insufficient oxygen can limit cell growth and, consequently, lipopeptide synthesis. Optimal agitation speeds often range from 150 to 200 rpm, but this can vary based on the bioreactor's geometry and scale.[7][8]

Q5: What is Response Surface Methodology (RSM) and why is it recommended for optimization?

A5: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for designing experiments, building models, and finding the optimal conditions for a response (like this compound yield) influenced by several independent variables.[1][8] Unlike traditional one-factor-at-a-time (OFAT) methods, RSM is more efficient because it allows for the evaluation of interactions between different factors, leading to a more accurate determination of the true optimum conditions with fewer experimental runs.[1][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Yield Suboptimal media composition (Carbon/Nitrogen source, C:N ratio).Screen different carbon (e.g., glucose, soluble starch) and nitrogen (e.g., peptone, yeast extract) sources using a one-factor-at-a-time (OFAT) approach.[5][6] Use a Plackett-Burman design to identify the most significant media components.[8]
Incorrect physical parameters (pH, temperature, aeration).Optimize pH (typically 6.5-7.5) and temperature (typically 30-37°C) for your specific strain.[2] Ensure adequate aeration by optimizing agitation speed (e.g., 150-200 rpm) and medium volume in the flask/bioreactor.[7][8]
Poor inoculum quality or incorrect inoculum size.Prepare a fresh inoculum from a single, healthy colony. Ensure the inoculum is in the mid-exponential growth phase. Optimize the inoculum size (typically 1-5% v/v).[7]
Genetic instability of the producing strain.Re-isolate the strain from a single colony and verify its production capability. Store stock cultures properly at -80°C in glycerol.
Inconsistent Production Between Batches Variability in media preparation.Ensure all media components are accurately weighed and fully dissolved. Sterilize media consistently (e.g., 121°C for 20 minutes).[9]
Inconsistent inoculum preparation.Standardize the inoculum preparation protocol, including the age of the culture and the final cell density.[10]
Fluctuations in physical parameters during fermentation.Use a calibrated pH probe and temperature controller. Ensure the shaker or bioreactor maintains a consistent speed.
Foaming in Bioreactor High concentration of proteins (e.g., peptone, yeast extract) in the medium combined with high agitation.Add an appropriate antifoaming agent at the beginning of the fermentation or use an automated foam control system.
Cell lysis releasing intracellular contents.This may occur in the late stationary phase. Consider harvesting earlier or optimizing conditions to maintain cell viability.
Product Degradation Proteolytic enzymes in the culture broth.Harvest the product at the optimal time point, typically at the end of the exponential or early stationary phase. Consider using protease inhibitors during extraction if necessary.
Unstable pH conditions.Maintain a stable pH throughout the fermentation process using buffers or automated pH control.

Quantitative Data Summary

The tables below summarize optimal conditions reported for the production of other lipopeptides by Bacillus species. These values should be used as a starting point for the optimization of this compound production.

Table 1: Optimized Media Components for Bacillus Lipopeptide Production

ComponentOrganismProductOptimized Concentration (g/L)Reference
Soluble StarchB. subtilis natto BS19Surfactin40[4]
PeptoneB. amyloliquefaciens ESB-2Macrolactin A14.8[8]
Yeast ExtractB. subtilis natto BS19Surfactin4[4]
GlucoseB. subtilisLipopeptide2.5[9]
Monosodium GlutamateB. subtilisLipopeptide1.0[9]
MgSO₄·7H₂OB. amyloliquefaciens ck-05Biomass4
K₂HPO₄B. subtilisLipopeptide0.1[9]

Table 2: Optimized Physical Parameters for Bacillus Lipopeptide Production

ParameterOrganismProductOptimal ValueReference
TemperatureB. atrophaeusBacteriocin37°C[2]
Initial pHB. atrophaeusBacteriocin7.0[2]
Incubation TimeB. amyloliquefaciensBacteriocin72 h[2]
Agitation SpeedB. subtilisLipopeptide160 rpm[9]
Inoculum SizeB. amyloliquefaciens ck-05Biomass0.8% (v/v)[7]

Experimental Protocols

Protocol 1: Inoculum Preparation

A standardized inoculum is crucial for reproducible results.

  • Activation: Aseptically transfer a small amount of the bacterial stock culture (from a -80°C glycerol stock) into a sterile flask containing a suitable liquid medium (e.g., LB or Nutrient Broth).[7]

  • Incubation: Incubate the flask at the recommended temperature (e.g., 30-37°C) with shaking (e.g., 200 rpm) for 16-24 hours until the culture reaches the mid-exponential growth phase.[7][9]

  • Purity Check: Streak a loopful of the liquid culture onto an agar plate to confirm purity.[7]

  • Standardization: Use this liquid culture as the seed inoculum for your main fermentation experiments. The inoculum size is typically between 1% and 5% (v/v) of the final fermentation volume.[7]

Protocol 2: Optimization via Response Surface Methodology (RSM)

This protocol outlines a typical workflow for optimizing fermentation parameters using RSM, which often follows an initial screening step.[7]

  • Screening of Variables (Plackett-Burman Design):

    • Identify a broad range of potential factors (e.g., 5-8 variables) that might influence production, including media components (various carbon/nitrogen sources, salts) and physical parameters (pH, temperature, agitation speed).[8]

    • For each factor, define a high (+) and a low (-) level.

    • Use statistical software to generate the Plackett-Burman experimental design matrix.

    • Run the experiments as per the design.

    • Analyze the results to identify the 2-4 most significant factors that have the largest positive impact on this compound yield.[8]

  • Determining the Optimal Range (Steepest Ascent):

    • Based on the significant factors identified, design a series of experiments that move along the path of the steepest ascent (i.e., in the direction of the maximum increase in response).

    • This step helps to efficiently navigate the experimental space to the general vicinity of the optimum.[1]

  • Optimization of Significant Factors (Box-Behnken or Central Composite Design):

    • Once the optimal region is identified, use a more detailed RSM design like a Box-Behnken Design (BBD) or Central Composite Design (CCD) to precisely model the relationship between the significant factors and the response.[8]

    • For each significant factor, define five levels: -α, -1, 0, +1, +α.

    • Run the experiments according to the design matrix generated by your statistical software.

    • Perform the fermentation for each run and quantify the this compound yield.

    • Analyze the data using ANOVA to fit a second-order polynomial equation to the experimental data.

    • Use the model to generate response surface plots and determine the final optimal levels for each factor to achieve the maximum predicted yield.[8]

  • Model Validation:

    • Conduct a final set of experiments using the optimized conditions predicted by the RSM model.

    • Compare the experimental results with the predicted values to validate the accuracy and reliability of the model.[7]

Visualizations

Experimental and Regulatory Workflows

experimental_workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation ofat One-Factor-at-a-Time (OFAT) Screening of C & N Sources pbd Plackett-Burman Design (Screening multiple variables) ofat->pbd Initial Screening steepest Steepest Ascent (Find optimal region) pbd->steepest Identify Significant Factors bbd Box-Behnken Design (RSM) (Model and find optimum) steepest->bbd Narrow Down Optimal Range validation Experimental Validation (Confirm predicted yield) bbd->validation Predict Optimal Conditions end Increased this compound Production validation->end Final Protocol

Caption: Workflow for optimizing this compound production.

signaling_pathway cluster_synthesis Lipopeptide Synthesis ComX ComX Pheromone ComA ComA ComX->ComA Activates PhrC PhrC Peptide Spo0A Spo0A PhrC->Spo0A Activates Kinases Histidine Kinases (KinA, KinC, etc.) Kinases->Spo0A Phosphorylates (activates) AbrB AbrB Spo0A->AbrB Represses srfA Lipopeptide Operon (e.g., srfA for Surfactin) ComA->srfA Activates Transcription AbrB->srfA Represses Transcription Production This compound Production srfA->Production

Caption: Regulation of lipopeptide synthesis in Bacillus.

References

overcoming challenges in the purification of Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Bacillosporin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a dimeric oxaphenalenone, a type of polyketide antibiotic.[1] It is important to note that, contrary to what its name might suggest, this compound is not produced by a Bacillus species. It is a secondary metabolite isolated from the fungus Talaromyces bacillosporus.[1][2] Species of the genus Talaromyces are known producers of a wide variety of secondary metabolites, including polyketides, alkaloids, and esters.[2][3][4][5]

Q2: What are the known biological activities of this compound?

A2: Bacillosporins, including this compound, have been reported to exhibit antibiotic and antitumor activities. Additionally, they have been shown to inhibit acetylcholinesterase.[1] Dimeric oligophenalenones from Talaromyces species have also demonstrated broad antibacterial activity.[3]

Q3: What are the basic physicochemical properties of this compound?

A3: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Like many fungal polyketides, it is likely to be a colored compound and may be sensitive to light and changes in pH.[6]

Troubleshooting Guide

Extraction & Initial Processing

Q: I am getting a low yield of the crude extract from my fungal culture. What could be the issue?

A: Low yield of crude extract can stem from several factors:

  • Suboptimal Fungal Growth and Metabolite Production: The production of secondary metabolites like this compound is highly dependent on the culture conditions.[7][8] Ensure that the growth medium, temperature, pH, and aeration are optimized for Talaromyces bacillosporus. You may need to perform small-scale trials to determine the optimal fermentation time for maximum production.[8]

  • Inefficient Extraction Solvent: The choice of solvent is critical for efficiently extracting the target compound from the fungal mycelium and culture broth.[9] For polyketides, a common approach is to use polar organic solvents like methanol or ethyl acetate.[6][10] You may need to perform sequential extractions with solvents of varying polarity to maximize the recovery of this compound.

  • Cell Lysis: Incomplete disruption of the fungal mycelium can lead to poor extraction of intracellular metabolites. Consider methods like freeze-drying followed by grinding or sonication to improve cell lysis before solvent extraction.[6]

Q: My crude extract is a complex mixture with many pigments. How can I simplify it before chromatographic purification?

A: It is common for fungal extracts to be rich in pigments and other interfering compounds.[1] To simplify the mixture, you can use the following pre-purification steps:

  • Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., ethyl acetate and water). This can effectively remove highly polar or non-polar impurities.

  • Solid-Phase Extraction (SPE): SPE can be used to fractionate the crude extract and remove major classes of contaminants.[7] Using a reversed-phase sorbent (like C18) can help in separating the moderately polar this compound from very polar and non-polar compounds.

Chromatographic Purification

Q: I am having difficulty separating this compound from other closely related compounds during column chromatography. What can I do?

A: Co-elution of structurally similar compounds is a common challenge in the purification of natural products.[11] Here are some strategies to improve separation:

  • Optimize Your Stationary Phase: If you are using normal-phase chromatography (e.g., silica gel), slight variations in the polarity of your compound and its analogues can be exploited for separation.[10][11] If this is not effective, consider switching to a different stationary phase, such as reversed-phase (C8 or C18) or Sephadex LH-20, which separates based on size and polarity.[6][10]

  • Gradient Elution: A shallow gradient of the mobile phase can enhance the resolution between closely eluting peaks.[6] Experiment with different gradient profiles to find the optimal separation conditions.

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary to achieve high purity.[10] The use of a high-resolution column and fine-tuning of the mobile phase composition can resolve even minor impurities.

Q: My compound appears to be degrading on the silica gel column. How can I prevent this?

A: Some natural products can be unstable on acidic stationary phases like silica gel.

  • Use a Deactivated Stationary Phase: You can try using neutral alumina or deactivated silica gel.

  • Alternative Chromatographic Techniques: Consider using reversed-phase chromatography or size-exclusion chromatography (e.g., Sephadex LH-20) which are generally milder.

  • Work Quickly and at Low Temperatures: Minimize the time the compound spends on the column and consider running the chromatography in a cold room to reduce degradation.

Compound Stability and Handling

Q: How should I store my purified this compound to ensure its stability?

A: The stability of purified antibiotics can be a concern.[12][13][14] While specific stability data for this compound is not widely available, general guidelines for polyketides suggest:

  • Storage Conditions: Store the purified compound as a dry solid at low temperatures (-20°C or -80°C) in the dark to prevent degradation.[13]

  • Solvent Stability: If in solution, use a non-reactive solvent like DMSO or ethanol and store at low temperatures. Be aware that repeated freeze-thaw cycles can degrade the compound. For some antibiotics, stability in solution can be pH-dependent.[15]

Quantitative Data

The yield and purity of secondary metabolites can vary significantly depending on the fungal strain, culture conditions, and purification protocol. The following table provides representative data for the purification of fungal polyketides to serve as a general benchmark.

Purification StepTypical Yield (%)Typical Purity (%)Reference
Crude Solvent Extract100< 5[6]
Liquid-Liquid Partitioning40 - 605 - 15General Knowledge
Silica Gel Chromatography10 - 2530 - 60[11],[10]
Sephadex LH-20 Chromatography5 - 1560 - 80[6],[10]
Preparative HPLC1 - 5> 95[10]

Experimental Protocols

General Protocol for the Extraction and Purification of this compound

This protocol is a generalized procedure based on common methods for isolating fungal polyketides and oxaphenalenones.[6][10][11] Optimization will be required for specific experimental conditions.

  • Fungal Fermentation:

    • Cultivate Talaromyces bacillosporus in a suitable liquid or solid medium to promote the production of secondary metabolites. Fermentation can be carried out for several weeks.[6]

  • Extraction:

    • If using a liquid culture, separate the mycelium from the broth by filtration.

    • Lyophilize (freeze-dry) the mycelium to remove water.[6]

    • Extract the dried mycelium exhaustively with methanol or ethyl acetate at room temperature.[6]

    • Extract the culture filtrate separately with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Preliminary Purification:

    • Dissolve the crude extract in a suitable solvent mixture (e.g., methanol-water) and perform liquid-liquid partitioning against a non-polar solvent like hexane to remove lipids.

    • Subject the resulting extract to Solid-Phase Extraction (SPE) on a C18 cartridge, eluting with a stepwise gradient of methanol in water to obtain enriched fractions.

  • Chromatographic Separation:

    • Apply the active fraction from SPE to a silica gel column.[11]

    • Elute the column with a gradient of increasing polarity, for example, from hexane to ethyl acetate, to separate the components.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the target compound.

    • For further purification, use size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.[6]

  • High-Purity Isolation:

    • Perform preparative reversed-phase HPLC on the most enriched fraction.[10]

    • Use a suitable mobile phase, such as a gradient of acetonitrile in water, to obtain pure this compound.

    • Monitor the elution profile with a UV detector.

  • Structure Verification:

    • Confirm the identity and purity of the final compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for this compound Purification cluster_fermentation Fermentation & Extraction cluster_preprocessing Pre-purification cluster_chromatography Chromatography cluster_analysis Analysis Fermentation Fungal Fermentation (Talaromyces bacillosporus) Harvest Harvest Mycelium and Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Evaporation Evaporation to Crude Extract Extraction->Evaporation Partitioning Liquid-Liquid Partitioning Evaporation->Partitioning SPE Solid-Phase Extraction (SPE) Partitioning->SPE Silica Silica Gel Column Chromatography SPE->Silica Sephadex Sephadex LH-20 (Size Exclusion) Silica->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Verification (NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Common Purification Issues cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_stability Stability Issues Start Problem Encountered Low_Yield Low Crude Extract Yield Start->Low_Yield Yield Low_Purity Poor Separation of Similar Compounds Start->Low_Purity Purity Degradation Compound Degradation During Purification Start->Degradation Stability Check_Culture Optimize Fermentation (Media, Time, pH) Low_Yield->Check_Culture Check_Extraction Test Different Solvents Improve Cell Lysis Low_Yield->Check_Extraction Solution1 Improved Yield Check_Culture->Solution1 Check_Extraction->Solution1 Optimize_Mobile Use Shallow Gradient Elution Low_Purity->Optimize_Mobile Change_Stationary Try Different Column (Reversed-Phase, Sephadex) Low_Purity->Change_Stationary Solution2 Higher Purity Optimize_Mobile->Solution2 Change_Stationary->Solution2 Mild_Conditions Use Neutral Stationary Phase (e.g., Deactivated Silica) Degradation->Mild_Conditions Low_Temp Work at Low Temperature Minimize Time on Column Degradation->Low_Temp Solution3 Stable Compound Mild_Conditions->Solution3 Low_Temp->Solution3

Caption: Troubleshooting logic for this compound purification.

References

addressing stability issues of Bacillosporin C in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bacillosporin C

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it likely belong?

A1: While specific data on this compound is scarce, its name suggests it is a secondary metabolite produced by a Bacillus species. It likely belongs to the family of cyclic lipopeptides (CLPs), which are amphiphilic molecules consisting of a cyclic peptide head linked to a fatty acid tail.[1][2] These compounds, including the well-known surfactin, iturin, and fengycin families, are produced non-ribosomally and are known for their potent biological activities.[1][3]

Q2: How should I prepare a stock solution of this compound?

A2: Given the amphiphilic nature of CLPs, solubility in pure aqueous solutions can be problematic, especially at neutral or acidic pH. For surfactin, optimal aqueous solubility is observed at alkaline pH (e.g., 8.0-8.5).[4] It is recommended to first dissolve the lyophilized powder in an organic solvent such as methanol, ethanol, or DMSO to create a concentrated stock. This stock can then be diluted into the desired aqueous buffer. Always add the organic stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.

Q3: What are the primary factors that can affect the stability of this compound in my experiments?

A3: Based on data from related CLPs, the main factors influencing stability in aqueous solutions are pH, temperature, and concentration.

  • pH: CLPs like surfactin and iturin show excellent stability over a wide pH range, often from 5 to 13.[4][5] However, extreme acidic conditions (e.g., pH < 4) can lead to precipitation and potential hydrolysis of the peptide or ester linkages over time.[3][6]

  • Temperature: Bacillus lipopeptides are generally very heat-stable.[4][7] Surfactin, for instance, shows no loss of activity after heating to 100°C for an hour or even autoclaving at 121°C for 10-15 minutes.[4][8] However, long-term storage at elevated temperatures is not recommended.

  • Concentration: Above a certain concentration, known as the critical micelle concentration (CMC), lipopeptides can self-assemble into micelles.[7] This aggregation can sometimes affect bioavailability or lead to precipitation if the solution environment changes.

Troubleshooting Guide

Problem 1: I am observing a loss of biological activity in my this compound solution over time.

Potential Cause Troubleshooting Step
Chemical Degradation Although CLPs are generally stable, hydrolysis of the cyclic structure (especially if it contains an ester bond) can occur under harsh pH conditions, leading to loss of activity.[1][6] Prepare fresh solutions before critical experiments. Store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO).
Adsorption to Surfaces The hydrophobic lipid tail can cause the molecule to adsorb to plasticware (e.g., pipette tips, microplates), reducing the effective concentration in the solution. Use low-adhesion plasticware or pre-treat surfaces by rinsing with a solution containing a non-interfering surfactant.
Precipitation/Aggregation The compound may have come out of solution due to pH changes, high concentration, or incompatibility with buffer components. Visually inspect the solution for turbidity. Centrifuge a sample to check for a pellet. If precipitation is suspected, try adjusting the pH to be more alkaline or diluting the sample.

Problem 2: My this compound solution appears cloudy or has formed a precipitate.

Potential Cause Troubleshooting Step
Poor Solubility The concentration may be too high for the aqueous buffer system. The optimal solubility for some CLPs is at a slightly alkaline pH.[4]
pH Shift The pH of your buffer may have shifted, pushing it into a range where the compound is less soluble. Measure the pH of the solution. Adjusting to a more alkaline pH (e.g., 8.0) may redissolve the compound.
Salting Out High concentrations of certain salts in the buffer can reduce the solubility of lipopeptides. While many CLPs are stable in high salinity, this can be compound-specific.[4][5] If possible, try reducing the salt concentration of your buffer.

Data Summary: Stability of Related Cyclic Lipopeptides

The following tables summarize stability data for Surfactin and Iturin, which may serve as a proxy for estimating the stability of this compound.

Table 1: Effect of pH and Temperature on Surfactin Activity (Data compiled from studies on Surfactin produced by Bacillus subtilis)

ParameterConditionStability OutcomeReference(s)
pH pH 5.0 - 13.0Excellent stability, no loss of surface activity.[4][5]
pH < 4.0Potential for precipitation and reduced activity.[3]
Temperature 100°C for 1 hourNo reduction in surface activity.[4]
121°C (Autoclave) for 15 minNo reduction in surface activity.[4][8]
4°C to 100°CGenerally stable within this range.[5][9]

Table 2: General Properties of Bacillus Cyclic Lipopeptides

PropertyDescriptionReference(s)
Structure Amphiphilic molecules with a cyclic peptide head and a lipid tail. Can be classified into families like Surfactin, Iturin, and Fengycin.[1][3]
Degradation Cleavage of the cyclic structure, often through hydrolysis of ester or amide bonds, results in loss of biological activity.[1][6]
Enzymatic Resistance Generally resistant to degradation by common proteases due to their cyclic nature and presence of D-amino acids.[10]
Solubility Limited in neutral/acidic aqueous solutions. Improved solubility at alkaline pH or in organic solvents (Methanol, DMSO).[4]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol helps determine the intrinsic stability of a compound by subjecting it to stress conditions.[11][12] It is crucial for developing stability-indicating analytical methods.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:[13]

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 6% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Stress: Keep a sample of the stock solution at 60°C for 24 hours.

    • Control: Keep a sample of the stock solution protected from light at 4°C.

  • Neutralization & Dilution: After incubation, cool all samples to room temperature. Neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by RP-HPLC (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if degradation product peaks are well-resolved from the parent peak.

Protocol 2: RP-HPLC Method for Purity and Stability Assessment

This protocol provides a starting point for developing an analytical method to quantify this compound and its degradation products.[14][15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 220 nm.[14]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute samples in a mixture of Water/Acetonitrile (1:1) to a final concentration of approximately 50-100 µg/mL.

Visualizations

G Troubleshooting Workflow for this compound Stability start Experiment Shows Reduced Activity or Precipitation check_solution Visually Inspect Solution (Clarity, Precipitate) start->check_solution is_cloudy Is it cloudy or has precipitate? check_solution->is_cloudy check_ph Measure pH is_cloudy->check_ph Yes check_storage Review Storage Conditions (Temp, Solvent, Age) is_cloudy->check_storage No adjust_ph Adjust pH to >8.0 or Dilute Sample check_ph->adjust_ph check_dissolved Does it redissolve? adjust_ph->check_dissolved check_dissolved->check_storage Yes solubility_issue Root Cause: Solubility Issue Optimize Buffer/Concentration check_dissolved->solubility_issue No is_improper Improper Storage? check_storage->is_improper prepare_fresh Root Cause: Degradation Prepare Fresh Solution is_improper->prepare_fresh Yes adsorption_issue Consider Adsorption to Plasticware Use Low-Adhesion Materials is_improper->adsorption_issue No

Caption: Troubleshooting workflow for stability issues.

G Key Factors Affecting CLP Stability in Aqueous Solution center This compound Stability ph pH center->ph temp Temperature center->temp conc Concentration center->conc buffer Buffer Components (e.g., Salts) center->buffer ph_desc Hydrolysis at Extremes Solubility Changes ph->ph_desc temp_desc Generally High Thermal Stability temp->temp_desc conc_desc Micelle Formation (>CMC) Aggregation conc->conc_desc buffer_desc Salting-Out Effects buffer->buffer_desc

Caption: Factors influencing CLP aqueous stability.

G Hypothetical Degradation Pathways for a Cyclic Lipopeptide cluster_degradation Degradation Products (Inactive) clp Intact Cyclic Lipopeptide (Active) linear_peptide Linear Lipopeptide clp->linear_peptide Hydrolysis (Acid/Base) deamidated Deamidated Species clp->deamidated Deamidation (e.g., Asn/Gln residue) oxidized Oxidized Species clp->oxidized Oxidation (e.g., Met/Trp residue) stressor_acid Acid/Base Stress stressor_acid->clp stressor_oxid Oxidative Stress stressor_oxid->clp

Caption: Potential degradation pathways for CLPs.

References

Technical Support Center: Strategies to Increase Bacillosporin C Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and developers, to the technical support center for enhancing Bacillosporin C production.

This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and significantly boost the yield of your this compound fermentations.

Note on Scope: this compound is a lipopeptide antibiotic produced by Bacillus species. While specific literature on this compound optimization is limited, the strategies for enhancing the yield of other structurally and biosynthetically related Bacillus lipopeptides—such as Surfactin, Fengycin, and Iturin—are highly applicable. The guidance provided here is based on established principles for these analogous compounds and is intended to be a robust starting point for your this compound research.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the yield of a lipopeptide like this compound? A1: The three main pillars for yield enhancement are:

  • Fermentation Optimization: Systematically refining medium components (carbon, nitrogen sources) and physical parameters (pH, temperature, aeration) to create the ideal environment for production.[2][3]

  • Genetic and Metabolic Engineering: Modifying the producer strain to enhance precursor supply, increase the expression of biosynthetic genes, and eliminate competing metabolic pathways.[4][5]

  • Process Optimization: Improving fermentation techniques, such as using fed-batch or continuous culture methods, and implementing in-situ product removal to avoid feedback inhibition.[6][7]

Q2: My Bacillus strain is growing well, but the this compound yield is very low. What is the most likely cause? A2: This common issue often points to suboptimal induction of secondary metabolism.[8] While primary metabolism (growth) is robust, the specific nutritional and environmental cues required to trigger the non-ribosomal peptide synthetase (NRPS) gene clusters responsible for this compound production may be missing or imbalanced.[9][10] Focus on optimizing the C:N ratio, trace metal concentrations, and aeration, as these factors are critical for shifting the cell's resources from growth to antibiotic production.[8]

Q3: Can statistical methods really make a difference in optimizing fermentation? A3: Absolutely. Statistical methods like Plackett-Burman Design for screening variables and Response Surface Methodology (RSM) for optimization are powerful tools.[11][12][13] They allow you to efficiently test the interactions between multiple variables (e.g., pH, temperature, glucose concentration) simultaneously, leading to a more robust and scientifically validated optimum than the traditional one-factor-at-a-time (OFAT) approach.[13]

Q4: What are the most promising genetic targets for engineering a Bacillus strain for overproduction? A4: Key targets include:

  • Global Regulators: Modifying regulators like Spo0A (master regulator of sporulation and secondary metabolism), CodY (senses nutrient availability), and CcpA (carbon catabolite repression) can unlock biosynthetic pathways.[14][15][16][17][18] For instance, increasing the phosphorylation level of Spo0A can improve the production of certain antibiotics.[15][16]

  • Promoter Engineering: Replacing the native promoter of the this compound biosynthetic gene cluster with a stronger, constitutive, or well-characterized inducible promoter.

  • Precursor Pathways: Overexpressing genes involved in the synthesis of the specific amino acid and fatty acid precursors required for the this compound structure.[5][19]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low or No this compound Detected Despite Good Cell Growth
Possible Cause Recommended Solution & Action Steps
Suboptimal Medium Composition The C:N ratio is critical. High-nutrient media can favor rapid growth but repress secondary metabolite production. Action: Systematically screen different carbon sources (e.g., glucose, molasses, starch) and nitrogen sources (e.g., yeast extract, peptone, glutamic acid).[2][8] Use the Media Optimization Protocol below.
Incorrect Fermentation Parameters pH, temperature, and aeration strongly influence the activity of biosynthetic enzymes.[8] Action: Optimize pH (typically 6.5-7.5 for lipopeptides), temperature (often 30-37°C), and agitation/aeration rates to ensure sufficient dissolved oxygen, which is crucial for aerobic Bacillus species.[3]
Repression of Biosynthetic Genes Global regulators like CcpA and CodY may be repressing the this compound gene cluster in the presence of readily available nutrients.[14][18] Action: Try a two-stage fermentation process where cells are first grown to high density and then transferred to a production medium that is limited in certain nutrients to relieve repression. For a long-term solution, consider genetic modification of these regulators.
Problem 2: Inconsistent Yields Between Fermentation Batches
Possible Cause Recommended Solution & Action Steps
Inconsistent Inoculum The age, size, and metabolic state of the inoculum can dramatically affect fermentation kinetics and final yield. Action: Standardize your inoculum preparation. Always use a fresh pre-culture, grow it to a specific optical density (e.g., mid-log phase), and use a fixed percentage (e.g., 2% v/v) to inoculate your production culture.[2][8]
pH Fluctuation During Fermentation Bacillus metabolism can cause significant shifts in the medium's pH, moving it out of the optimal range for production. Action: Implement pH control in your bioreactor using automated acid/base feeding. For shake flask experiments, use a well-buffered medium. Monitor the pH at regular intervals.[2]
Contamination Contamination by other microbes can compete for nutrients and produce inhibitory substances. Action: Ensure strict aseptic techniques for all media preparation, transfers, and sampling. Routinely check culture purity by plating samples on agar and performing microscopy.[20]
Problem 3: Yield Decreases During Scale-Up (from Flask to Bioreactor)
Possible Cause Recommended Solution & Action Steps
Poor Oxygen Transfer Oxygen transfer dynamics change significantly with scale. What works in a baffled shake flask may result in oxygen limitation in a bioreactor.[6] Action: The key parameter to maintain is the oxygen transfer rate (OTR), not just the agitation speed (rpm). Use a dissolved oxygen (DO) probe to monitor oxygen levels and establish a cascade control system that increases agitation and/or airflow to maintain a set DO level (e.g., >20% saturation).
Shear Stress High agitation speeds in a bioreactor can cause mechanical stress and damage to cells, reducing their productivity.[6] Action: Find a balance between sufficient mixing/aeration and minimizing shear. Test different impeller types and agitation speeds, and monitor cell viability and morphology via microscopy.
Foaming Lipopeptides like this compound are biosurfactants and can cause excessive foaming, leading to loss of culture volume and contamination risks. Action: Use a foam sensor and an automated antifoam agent delivery system in the bioreactor. Select an antifoam that does not interfere with downstream processing. A foam reflux system can also be effective.[2]

Quantitative Data Summary

The following tables summarize yield improvements achieved for related Bacillus lipopeptides through various optimization strategies. This data provides a benchmark for what may be achievable for this compound.

Table 1: Impact of Fermentation Parameter Optimization on Lipopeptide Yield

Parameter OptimizedProducing StrainProductOptimal ConditionYield Increase
Temperature, Time, MgSO₄B. subtilis YPS-32Surfactin42.9 °C, 42.8 h, 0.4 g/L2.27-fold (in flask)
Temperature, pH, Culture CycleB. subtilis NEL-01Lipopeptide34.8 °C, pH 7.3, 49 hReached 1.88 g/L
Multiple Medium ComponentsB. subtilis S499LipopeptidesOptimized Medium~5-fold

Data compiled from multiple sources.[2][11][13]

Table 2: Impact of Genetic Engineering Strategies on Secondary Metabolite Yield

Genetic StrategyTarget Gene/RegulatorProducing StrainProductYield Increase
Deletion of phosphatase genespo0E (increases Spo0A~P)B. amyloliquefaciensDifficidin12% increase in activity
Deletion of ferric uptake regulatorfurB. amyloliquefaciensBacillibactin27% increase in activity
Overexpression of operonFolic acid operon genesB. subtilis 168Folic Acid8-fold (in combination)

Data compiled from multiple sources.[5][16]

Experimental Protocols

Protocol 1: Crude Lipopeptide Extraction via Acid Precipitation

This protocol is a standard method for recovering lipopeptides from fermentation broth.

Objective: To isolate crude this compound from the cell-free supernatant.

Methodology:

  • Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the cells.

  • Collect Supernatant: Carefully decant the cell-free supernatant into a sterile beaker.

  • Acidification: While stirring, slowly add 6M HCl to the supernatant to lower the pH to 2.0. This will cause the lipopeptides to precipitate out of the solution.

  • Overnight Precipitation: Cover the beaker and store it at 4°C overnight to allow for complete precipitation.

  • Collect Precipitate: Centrifuge the acidified supernatant at 12,000 x g for 15 minutes at 4°C. Discard the resulting supernatant. The pellet contains the crude lipopeptide.

  • Extraction with Solvent: Re-dissolve the pellet in a small volume of a Chloroform:Methanol (2:1, v/v) mixture. Centrifuge again to remove any insoluble material.[21]

  • Drying: Transfer the solvent supernatant to a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator to obtain the dry, crude lipopeptide extract.

  • Quantification: Re-dissolve the dried extract in methanol for analysis by HPLC.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the crude extract.

Methodology:

  • Standard Preparation: Prepare a standard curve using purified this compound (if available) or a related lipopeptide standard (e.g., Surfactin) of known concentrations (e.g., 0.1 to 1.0 mg/mL) in methanol.

  • Sample Preparation: Dissolve the dried crude extract (from Protocol 1) in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.[21] Adding methanol to aqueous samples can also improve recovery in direct analysis.[22][23]

  • HPLC Conditions (General Example for Lipopeptides):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Gradient: A typical gradient might run from 30% B to 100% B over 20-30 minutes. This must be optimized for this compound.[22]

  • Analysis: Inject the standards and samples. Identify the peak corresponding to this compound based on retention time compared to the standard. Calculate the concentration in your sample by integrating the peak area and comparing it to the standard curve.

Visualizations: Workflows and Pathways

Diagram 1: General Workflow for Yield Enhancement

Yield_Enhancement_Workflow cluster_0 Strain & Culture Setup cluster_1 Fermentation Optimization cluster_2 Genetic Engineering cluster_3 Analysis & Iteration Strain Strain Selection / Improvement Media Basal Medium Formulation Strain->Media Inoculum Standardize Inoculum Prep Media->Inoculum OFAT Screen Variables (OFAT) Inoculum->OFAT RSM Optimize Interactions (RSM) OFAT->RSM ScaleUp Bioreactor Scale-Up RSM->ScaleUp Extraction Product Extraction ScaleUp->Extraction Targets Identify Gene Targets (Regulators, Pathways) Modification Strain Modification (CRISPR, etc.) Targets->Modification Validation Validate Performance Modification->Validation Validation->Inoculum Improved Strain Quant Quantification (HPLC) Extraction->Quant Iterate Analyze & Iterate Quant->Iterate Iterate->OFAT Re-optimize Iterate->Targets New Targets

Caption: A systematic workflow for increasing lipopeptide yield.

Diagram 2: Key Global Regulators in Bacillus subtilis

Regulatory_Pathway Nutrients High Nutrients (e.g., Glucose, Amino Acids) CcpA CcpA Active Nutrients->CcpA Activates CodY CodY Active Nutrients->CodY Activates Spo0A Spo0A~P Inactive Nutrients->Spo0A Maintains Inactive State Stress Nutrient Limitation / Cell Density (Quorum Sensing) Spo0A_P Spo0A~P Active Stress->Spo0A_P Activates Primary_Metabolism Primary Metabolism (Growth) CcpA->Primary_Metabolism Promotes Secondary_Metabolism Secondary Metabolism (this compound Synthesis) CcpA->Secondary_Metabolism Represses CodY->Secondary_Metabolism Represses Spo0A_P->Primary_Metabolism Represses Growth Spo0A_P->Secondary_Metabolism Activates

Caption: Influence of key regulators on metabolism in Bacillus.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield Issue GoodGrowth Is Cell Growth (OD) Normal? Start->GoodGrowth Consistent Are Yields Consistent? GoodGrowth->Consistent Yes CheckGrowth Troubleshoot Growth: - Medium Toxicity - Inoculum Viability - Basic Parameters (pH, Temp) GoodGrowth->CheckGrowth No ScaleUpIssue Issue Only at Scale-Up? Consistent->ScaleUpIssue Yes CheckInoculum Standardize Inoculum Prep & Check for Contamination Consistent->CheckInoculum No OptimizeProduction Optimize for Production: - C:N Ratio - Aeration - Trace Elements - Consider Genetic Repression ScaleUpIssue->OptimizeProduction No OptimizeScale Optimize Bioreactor: - Oxygen Transfer (kLa) - Shear Stress - Foam Control ScaleUpIssue->OptimizeScale Yes

Caption: A decision tree to diagnose the cause of low product yield.

References

Technical Support Center: Enhancing the Bioactivity of Bacillosporin C and Related Cyclic Lipopeptides

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Bacillosporin C: Information regarding a specific molecule named "this compound" is not widely available in current scientific literature. This guide will therefore focus on the structural modification and bioactivity enhancement of cyclic lipopeptides from Bacillus species, a class to which a molecule named this compound would likely belong. The principles, protocols, and troubleshooting advice provided are based on established research on well-known Bacillus lipopeptides such as surfactins, iturins, and fengycins, and can be applied to novel molecules of this class.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, modification, and testing of Bacillus cyclic lipopeptides.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of synthetic lipopeptide - Incomplete peptide coupling during Solid-Phase Peptide Synthesis (SPPS).- Steric hindrance from bulky amino acids or the lipid tail.- Poor solubility of the growing peptide chain on the resin.- Inefficient cyclization.- Use a different coupling reagent (e.g., HATU, HCTU) or increase coupling time.- Double-couple problematic amino acids.- Incorporate a pseudo-proline dipeptide to disrupt secondary structures.- Perform the reaction at a higher temperature (use with caution).- Screen different cyclization reagents and conditions (e.g., concentration, solvent).
Difficulty in purifying the final product - Presence of closely related impurities or deletion sequences.- Aggregation of the lipopeptide.- Poor peak shape in HPLC.- Optimize the HPLC gradient to improve separation.- Use a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA).- Add organic solvents like isopropanol or acetonitrile to the sample to disrupt aggregates before injection.- Perform a pre-purification step using flash chromatography.
Modified analog shows decreased or no bioactivity - The modification site is critical for the peptide's interaction with its target.- The modification alters the peptide's conformation, masking the active site.- The modification changes the molecule's solubility or aggregation state, preventing it from reaching its target.- Choose a different site for modification that is predicted to be less critical for activity based on structure-activity relationship (SAR) data for similar peptides.[1]- Synthesize a small library of analogs with modifications at different positions.- Characterize the conformational changes using techniques like Circular Dichroism (CD) spectroscopy.[2]- Assess the solubility and aggregation properties of the new analog.[3]
Inconsistent results in bioactivity assays - Aggregation of the lipopeptide in the assay medium.- Binding of the lipopeptide to plasticware.- Degradation of the peptide by proteases if using serum-containing media.- Use low-binding plates for assays.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure proper mixing when diluting into aqueous media.- Include a surfactant like Tween 80 in the assay medium to prevent aggregation (check for compatibility with the assay).- Use heat-inactivated serum or serum-free media if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for modifying a cyclic lipopeptide like this compound to improve its bioactivity?

A1: Common strategies focus on altering the peptide's physicochemical properties, such as hydrophobicity, charge, and conformational stability. These include:

  • Amino Acid Substitution: Replacing specific amino acids in the peptide ring to enhance target binding or increase stability. For example, substituting with D-amino acids can increase resistance to proteases.[4]

  • Lipid Tail Modification: Altering the length, branching, or saturation of the fatty acid chain can significantly impact membrane interaction and bioactivity.[4]

  • Glycosylation: Adding sugar moieties can improve solubility and pharmacokinetic properties.

  • Pegylation: Attaching polyethylene glycol (PEG) chains can increase half-life in vivo.

  • Dimerization: Creating head-to-tail or side-chain-to-side-chain dimers can sometimes lead to a significant increase in potency.[4]

Q2: How do I choose which amino acid to substitute in the peptide ring?

A2: The choice is typically guided by existing Structure-Activity Relationship (SAR) data for similar compounds. If no data is available, an alanine scan is a common starting point. In an alanine scan, each amino acid in the ring is systematically replaced with alanine, and the bioactivity of each resulting analog is tested. This helps to identify "hot spots" – residues that are critical for activity and should not be modified – as well as positions that are more tolerant to substitution.

Q3: My modified lipopeptide is now too hydrophobic and insoluble. What can I do?

A3: To increase solubility, you can introduce polar or charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) at positions tolerant to modification. Another strategy is to attach a small, hydrophilic moiety, such as a short PEG chain or a single sugar residue, to a suitable functional group on the peptide.

Q4: What is the mechanism of action for most Bacillus cyclic lipopeptides, and how might structural modifications affect it?

A4: Many Bacillus lipopeptides, such as surfactins and iturins, exert their antimicrobial effects by interacting with and disrupting the integrity of microbial cell membranes.[5][6] They can form pores or channels in the membrane, leading to leakage of essential ions and metabolites and ultimately cell death.[6][7] Structural modifications can affect this mechanism by:

  • Altering membrane affinity: Changing the lipid tail or the net charge of the peptide can enhance or reduce its ability to bind to and insert into the target cell membrane.

  • Modifying pore-forming ability: Amino acid substitutions can influence how individual peptide molecules oligomerize within the membrane to form pores.

  • Changing target specificity: Modifications can alter the peptide's preference for certain types of microbial membranes (e.g., fungal vs. bacterial) based on their lipid composition.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Lipopeptide Precursor

This protocol describes the synthesis of a linear lipopeptide on a rink amide resin using Fmoc chemistry.

  • Resin Preparation: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (4 equivalents) and a coupling agent like HBTU (3.9 equivalents) in DMF.

    • Add a base such as diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Lipid Tail Coupling: Couple the fatty acid to the N-terminal amino group using the same coupling procedure as for amino acids.

  • Cleavage from Resin:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter to separate the resin and precipitate the crude linear lipopeptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Macrolactamization (Head-to-Tail Cyclization)
  • Dissolution: Dissolve the crude linear lipopeptide in a large volume of DMF to achieve a low concentration (e.g., 0.1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction:

    • Add a coupling agent (e.g., DPPA - diphenylphosphoryl azide) and a base (e.g., sodium bicarbonate) to the solution.

    • Stir the reaction mixture at 4°C for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Workup: Once the reaction is complete, quench it with water and remove the DMF under high vacuum.

Protocol 3: Purification and Bioactivity Testing
  • Purification: Purify the crude cyclic lipopeptide using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • MIC Assay (Broth Microdilution):

    • Prepare a two-fold serial dilution of the purified lipopeptide in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Add a standardized inoculum of the target microorganism to each well.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following table presents hypothetical data comparing the bioactivity of a parent compound, "this compound," with several structurally modified analogs. MIC is reported in µg/mL.

Compound Modification MIC vs. S. aureus MIC vs. C. albicans Hemolytic Activity (HC50, µg/mL)
This compound Parent Compound1632100
Analog 1 Leu -> D-Leu substitution1632>200
Analog 2 C12 lipid tail -> C14 lipid tail81680
Analog 3 Asp -> Lys substitution3264>200
Analog 4 C-terminal dimerization4850

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_testing Bioactivity Testing SPPS 1. Solid-Phase Peptide Synthesis Cleavage 2. Cleavage & Deprotection SPPS->Cleavage Cyclization 3. Cyclization Cleavage->Cyclization HPLC 4. RP-HPLC Purification Cyclization->HPLC MS 5. Mass Spectrometry HPLC->MS MIC 6. MIC Assay MS->MIC Hemolysis 7. Hemolysis Assay MIC->Hemolysis Cytotoxicity 8. Cytotoxicity Assay Hemolysis->Cytotoxicity signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BacC This compound Pore Pore Formation BacC->Pore Oligomerization Ion Ion Efflux (K+) Pore->Ion Metabolites Metabolite Leakage Pore->Metabolites ATP ATP Depletion Ion->ATP Death Cell Death ATP->Death Metabolites->Death troubleshooting_flow Start Low Bioactivity Observed CheckPurity Is the compound pure? Start->CheckPurity CheckSol Does it aggregate in assay media? CheckPurity->CheckSol Yes Purify Re-purify by HPLC CheckPurity->Purify No SAR Is the modification site critical? CheckSol->SAR No ModifyAssay Modify assay conditions (e.g., add surfactant) CheckSol->ModifyAssay Yes Redesign Redesign analog: - Change modification site - Use different modification SAR->Redesign Yes End Re-test Bioactivity SAR->End No Purify->End ModifyAssay->End Redesign->End

References

solving Bacillosporin C aggregation problems in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Bacillosporin C in experimental assays. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a dimeric oxaphenalenone antibiotic isolated from the fungus Talaromyces bacillisporus. It is known to exhibit several biological activities, including:

  • Antibiotic activity

  • Antitumor activity

  • Inhibition of acetylcholinesterase [1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It has poor solubility in aqueous solutions, which can lead to aggregation and precipitation in experimental assays.

Q3: Why am I observing inconsistent or weak activity with this compound in my aqueous-based assays?

A3: Inconsistent or weak activity of this compound in aqueous-based assays is often due to its hydrophobic nature and tendency to aggregate. When this compound aggregates, its effective concentration of monomeric, active compound is reduced, leading to lower than expected bioactivity. These aggregates can also interfere with assay readouts, causing artifacts.

Q4: How can I visually identify if this compound is aggregating or precipitating in my assay?

A4: Visual signs of aggregation or precipitation include:

  • Cloudiness or turbidity in the solution.

  • Visible particles or sediment in the wells of a microplate.

  • A "film" on the surface of the liquid.

It is important to note that not all aggregates are visible to the naked eye. Dynamic Light Scattering (DLS) is a more sensitive technique to detect the formation of small aggregates.

Q5: What is a Critical Aggregation Concentration (CAC) and why is it important?

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to troubleshoot and mitigate aggregation-related problems with this compound in your experiments.

Problem 1: this compound Precipitates Upon Dilution into Aqueous Buffer

Cause: The high concentration of this compound in the organic stock solution becomes supersaturated when diluted into an aqueous buffer where its solubility is much lower.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a lower concentration stock solution in your chosen organic solvent (e.g., DMSO). This will reduce the degree of supersaturation upon dilution.

  • Modify Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can help to disperse the compound more effectively.

  • Use a Co-solvent System: For your final assay solution, consider using a small percentage of a water-miscible organic co-solvent, such as ethanol or DMSO. It is crucial to keep the final concentration of the organic solvent low (typically <1%, and ideally <0.1%) and to run a vehicle control to ensure the solvent itself does not affect the assay.[2][3][4]

Problem 2: Inconsistent or Non-Reproducible Assay Results

Cause: Formation of sub-visible aggregates that are not immediately apparent but still interfere with the assay.

Solutions:

  • Incorporate Detergents: Non-ionic detergents can help to prevent the formation of aggregates. It is important to use them at concentrations above their critical micelle concentration (CMC) but below a level that would disrupt cellular membranes or inhibit enzyme activity. Always test the effect of the detergent alone on your assay system.

    DetergentRecommended Starting Concentration
    Triton X-1000.01% (v/v)
    Tween 200.01% (v/v)
    CHAPS0.1% (w/v)
  • Include a Carrier Protein: Bovine Serum Albumin (BSA) can act as a "decoy" protein, binding to aggregates and preventing them from interacting non-specifically with your target of interest. A typical starting concentration for BSA is 0.1 mg/mL.

  • Control Incubation Times and Temperatures: Aggregation can be time and temperature-dependent. Ensure consistent incubation times and temperatures across all experiments.

Problem 3: Suspected Non-Specific Inhibition due to Aggregation

Cause: Aggregates can sequester proteins non-specifically, leading to false-positive inhibition in enzymatic or binding assays.

Solutions:

  • Vary Enzyme/Protein Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors is often highly dependent on the enzyme concentration.

  • Centrifugation Control: If you suspect aggregation, centrifuge your assay plate at high speed (e.g., >10,000 x g) for 15-30 minutes. If the inhibitory effect is due to large aggregates, they will pellet, and the activity in the supernatant should be restored.

  • Dynamic Light Scattering (DLS): Use DLS to directly measure the presence and size of aggregates in your assay buffer at the concentrations of this compound you are testing.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a Primary Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved. Store at -20°C or -80°C.

  • Prepare an Intermediate Dilution: Dilute the primary stock solution in 100% DMSO to a 100X or 1000X concentration relative to your highest final assay concentration.

  • Prepare the Final Working Solution: Add the intermediate dilution to your pre-warmed aqueous assay buffer while vortexing. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay with Aggregation Controls

This protocol is based on the Ellman's method.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine (ATC) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • To separate wells of a 96-well plate, add:

    • Test wells: Assay buffer, DTNB, and this compound at various concentrations.

    • Control wells (no inhibitor): Assay buffer, DTNB, and the same concentration of vehicle (e.g., DMSO) as in the test wells.

    • Aggregation control wells: Assay buffer, DTNB, this compound, and 0.01% Triton X-100.

  • Add the AChE enzyme to all wells and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature.

  • Initiate the reaction by adding the substrate (ATC) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

  • Data Analysis: Compare the inhibition curves of this compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent suggests that aggregation was contributing to the observed inhibition.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Catalytic Cycle

The following diagram illustrates the catalytic mechanism of acetylcholinesterase, which involves a catalytic triad of Serine, Histidine, and Glutamate.[5][6][7][8][9] An inhibitor like this compound could potentially interfere with this cycle by binding to the active site or an allosteric site.

Acetylcholinesterase_Catalytic_Cycle E AChE (Ser-OH, His, Glu) ES Enzyme-Substrate Complex (AChE + Acetylcholine) E->ES Acetylcholine binds P Products (Acetate + Choline) TI1 Tetrahedral Intermediate 1 ES->TI1 Nucleophilic attack by Serine AcylE Acyl-Enzyme Intermediate (AChE-Ser-O-Acetyl + Choline) TI1->AcylE Choline release TI2 Tetrahedral Intermediate 2 AcylE->TI2 Water attacks TI2->E Acetate release

Caption: Catalytic cycle of acetylcholinesterase.

Hypothetical Apoptosis Pathway for Antitumor Activity

The antitumor activity of many compounds involves the induction of apoptosis. While the specific pathway for this compound has not been fully elucidated, a common mechanism involves the intrinsic (mitochondrial) pathway. This diagram illustrates a plausible sequence of events.

Apoptosis_Pathway BC This compound (Antitumor Stimulus) Bcl2 Bcl-2 (Anti-apoptotic) BC->Bcl2 inhibits Bax Bax (Pro-apoptotic) BC->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito forms pore CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 binds to Casp9 Caspase-9 activation Apaf1->Casp9 activates Casp3 Caspase-3 activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: A potential intrinsic apoptosis pathway.

Experimental Workflow for Investigating Aggregation

This workflow provides a logical sequence of steps to identify and mitigate aggregation issues with this compound.

Troubleshooting_Workflow start Start: Inconsistent Assay Results solubility Check Solubility in Assay Buffer (Visual Inspection, DLS) start->solubility precipitate Precipitation/Aggregation Observed solubility->precipitate Yes no_precipitate No Visible Precipitation solubility->no_precipitate No optimize_sol Optimize Solubilization: - Lower Concentration - Add Co-solvent - Change Dilution Method precipitate->optimize_sol detergent Test with Detergent (e.g., 0.01% Triton X-100) no_precipitate->detergent retest Re-test in Assay optimize_sol->retest shift IC50 Shift Observed? detergent->shift yes_shift Yes -> Aggregation-based Inhibition shift->yes_shift Yes no_shift No -> True Inhibition shift->no_shift No yes_shift->optimize_sol Mitigate Aggregation confirm Confirm with Orthogonal Assay no_shift->confirm

Caption: Workflow for troubleshooting aggregation.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Bacillus Lipopeptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the antifungal efficacy of Bacillus lipopeptides, such as Bacillomycin D. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Bacillus antifungal lipopeptides?

A1: Bacillus lipopeptides, like those in the iturin family (including Bacillomycin D), primarily act by disrupting the fungal cell membrane.[1][2] Their amphiphilic nature allows them to interact with the membrane, leading to pore formation, increased permeability, and leakage of essential cellular components, ultimately causing cell lysis.[1][2] Some lipopeptides can also interfere with biofilm formation and adhesion of fungal cells to surfaces.[1]

Q2: Why is my Bacillus lipopeptide showing lower than expected antifungal activity?

A2: Several factors can influence the antifungal activity of Bacillus lipopeptides. The composition of the lipopeptides produced can be highly dependent on the carbon source used in the culture medium.[3] For instance, the synergistic action of iturin and fengycin, which is potent against filamentous fungi, is observed when sucrose or dextrose is the carbon source.[3] Additionally, the specific fungal species and strain being tested can have varying susceptibility.

Q3: How can I enhance the antifungal efficacy of my Bacillus lipopeptide?

A3: A highly effective strategy is to use the lipopeptide in combination with other antifungal agents.[4][5] This synergistic approach can lead to increased efficacy, reduced dosage of individual agents, and potentially overcome drug resistance.[4][6] For example, Bacillomycin D has shown strong synergistic effects when combined with amphotericin B against Candida albicans biofilms.[5][7] Another approach is to optimize the production of the lipopeptides by manipulating culture conditions, such as nitrate and oxygen availability, to favor the synthesis of more potent antifungal homologues.[8]

Q4: What are the best practices for determining the Minimum Inhibitory Concentration (MIC) of a Bacillus lipopeptide?

A4: The broth microdilution method is a standard and reliable technique for determining the MIC of antifungal agents.[9][10] This involves preparing a series of twofold dilutions of the lipopeptide in a 96-well microtiter plate and inoculating each well with a standardized fungal suspension.[11] The MIC is the lowest concentration of the lipopeptide that visibly inhibits fungal growth after a specific incubation period.[12] For more rapid results, assays that measure metabolic activity, such as those using resazurin or glucose consumption, can be employed.[12][13]

Q5: Are there any known issues with the stability of Bacillus lipopeptides during experiments?

A5: Bacillus lipopeptides are generally stable. However, their amphiphilic nature can lead to self-aggregation and precipitation at high concentrations, which might affect their bioavailability in assays. It is crucial to ensure proper solubilization, often in a solvent like DMSO, before preparing dilutions in aqueous media.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in MIC results Inconsistent inoculum preparation. Pipetting errors during serial dilutions. Contamination of cultures.Standardize the fungal inoculum concentration using a spectrophotometer or hemocytometer. Use calibrated pipettes and ensure proper mixing at each dilution step. Maintain aseptic techniques throughout the experiment.
No synergistic effect observed in combination assays Suboptimal concentration ratios of the combined agents. The chosen combination is not synergistic against the target fungus. Incorrect method for assessing synergy.Perform a checkerboard assay to test a wide range of concentrations for both agents to identify the optimal synergistic ratio. Consult literature for known synergistic combinations against your fungal species of interest.[6][14] Use the Fractional Inhibitory Concentration Index (FICI) to quantitatively determine synergy.
Lipopeptide precipitates out of solution during the assay Poor solubility in the assay medium. Concentration exceeds the critical micelle concentration, leading to aggregation.Ensure the stock solution is fully dissolved in an appropriate solvent (e.g., DMSO) before further dilution. Include a solvent control in your experiment to account for any effects of the solvent on fungal growth.
Antifungal activity is lower against biofilms compared to planktonic cells The extracellular matrix of the biofilm limits drug penetration. Fungal cells within a biofilm have altered physiology and increased drug resistance.Consider using agents that can disrupt the biofilm matrix in combination with the lipopeptide. Test the lipopeptide in combination with penetration enhancers like propylene glycol.[15] Evaluate the efficacy of the lipopeptide in preventing biofilm formation in addition to treating pre-formed biofilms.[7]

Quantitative Data Summary

Table 1: Synergistic Antifungal Activity of Bacillomycin D and Amphotericin B against Candida albicans Biofilms

Compound(s)ConcentrationBiofilm Inhibition (%)Biofilm Eradication (%)
Bacillomycin D0.39 µg/mL--
Amphotericin B0.06 µg/mL--
Bacillomycin D + Amphotericin B0.39 µg/mL + 0.06 µg/mL95%-
Bacillomycin D--Increased eradication compared to drug alone
Amphotericin B1 µg/mL-Increased eradication compared to drug alone
Bacillomycin D + Amphotericin B0.39 µg/mL + 1 µg/mL-Significantly enhanced eradication
Data derived from studies on the combined effect of Bacillomycin D and Amphotericin B on Candida albicans biofilms.[7]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

Materials:

  • 96-well, round-bottom microtiter plates

  • Bacillus lipopeptide stock solution (in DMSO)

  • Antifungal agent for synergy testing (if applicable)

  • RPMI 1640 medium buffered with MOPS

  • Fungal isolate

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer.

  • Drug Dilution: Prepare serial twofold dilutions of the Bacillus lipopeptide in RPMI 1640 medium directly in the microtiter plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the lipopeptide that causes complete visual inhibition of fungal growth.

Protocol 2: Checkerboard Assay for Synergy Testing

Materials:

  • Same as for the MIC assay.

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of the Bacillus lipopeptide horizontally and serial dilutions of the second antifungal agent vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Controls: Include rows and columns with each drug alone to determine their individual MICs. Also, include a drug-free growth control well.

  • Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.

  • Data Analysis: Determine the MIC for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result Interpretation A Prepare Fungal Inoculum D Inoculate Microtiter Plate A->D B Prepare Drug Stock Solutions (Bacillus Lipopeptide & Partner Drug) C Perform Serial Dilutions (Checkerboard Assay) B->C C->D E Incubate at 35°C (24-48 hours) D->E F Read MICs Visually E->F G Calculate FICI F->G H Synergy? (FICI ≤ 0.5) G->H

Caption: Workflow for Synergy Testing using the Checkerboard Assay.

Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_synergy Synergistic Partner LP Bacillus Lipopeptide (e.g., Bacillomycin D) Membrane Fungal Cell Membrane LP->Membrane Interacts with Pore Pore Formation Membrane->Pore Induces Target Ergosterol Binding Membrane->Target Leakage Ion & Molecule Leakage Pore->Leakage Causes Lysis Cell Lysis Leakage->Lysis Leads to Result Result Lysis->Result Enhanced Antifungal Effect Partner Synergistic Antifungal (e.g., Amphotericin B) Partner->Membrane Targets Target->Lysis Potentiates

Caption: Mechanism of Action of Bacillus Lipopeptides and Synergy.

References

mitigating degradation of Bacillosporin C during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bacillosporin C. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a potent polypeptide antimicrobial agent produced by Bacillus species. Like many peptide-based compounds, it is susceptible to degradation from factors such as temperature, pH, oxidation, and enzymatic activity. Ensuring its stability is critical for obtaining reliable and reproducible experimental results, as well as for maintaining its therapeutic efficacy in potential drug formulations.

Q2: What are the primary degradation pathways for this compound?

A2: Based on studies of similar polypeptide antibiotics like bacitracin, the major degradation mechanisms for this compound are likely oxidation and deamidation.[1][2] Oxidation can occur in aqueous solutions, while deamidation is more prevalent in alkaline conditions.[1][2] These chemical modifications can lead to a loss of antimicrobial activity.[1]

Q3: What are the ideal storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[3] For short-term storage of solutions, refrigeration at 4°C is advisable.[3] It is crucial to minimize freeze-thaw cycles. Studies on similar substances show that storage at very low temperatures (-20°C and -80°C) helps in retaining their activity for longer durations.[3]

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is pH-dependent. Generally, neutral to slightly acidic pH is optimal for stability in solutions. Alkaline conditions can accelerate deamidation, a major degradation pathway.[1][2] For instance, a similar bacteriocin-like inhibitory substance (BLIS) was found to be stable over a wide pH range from 2 to 7.[3]

Q5: Can I store this compound in solution?

A5: While storing this compound in solution is possible for short-term use, it is not recommended for long-term storage due to the increased risk of degradation. If you need to store it in solution, use a sterile, buffered solution at a slightly acidic to neutral pH and store at 4°C for no longer than a few days. For longer-term storage, lyophilization is highly recommended.

Troubleshooting Guide

Problem 1: I am observing a significant loss of this compound activity in my experiments.

  • Question: Have you checked the storage conditions of your stock solution?

    • Answer: Improper storage is a common cause of activity loss. Ensure that lyophilized powder is stored at -20°C or below, and solutions are stored at 4°C for short periods. Avoid repeated freeze-thaw cycles. Some studies on similar compounds have shown a significant reduction in activity after extended storage at 4°C.[3]

  • Question: What is the pH of your experimental buffer?

    • Answer: Extreme pH values can lead to rapid degradation. Check the pH of your buffers and adjust to a neutral or slightly acidic range if possible.

  • Question: Are there any oxidizing agents present in your experimental setup?

    • Answer: Oxidation is a key degradation pathway.[1][2] Ensure your buffers and reagents are free from oxidizing contaminants. Consider degassing your solutions or adding antioxidants if compatible with your experiment.

Problem 2: I am seeing unexpected peaks in my HPLC analysis of this compound.

  • Question: Could these peaks be degradation products?

    • Answer: Yes, additional peaks are often indicative of degradation. Degradation products of similar compounds, like bacitracin, have been observed to elute at different retention times in reversed-phase chromatography.[2]

  • Question: How can I identify these degradation products?

    • Answer: Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of the unknown peaks and deduce their structures, which are likely oxidized or deamidated forms of this compound.[4]

Data on Stability of Similar Compounds

The following table summarizes the stability data for a bacteriocin-like inhibitory substance (BLIS) from Pediococcus acidilactici kp10, which can serve as a reference for this compound.

Storage TemperatureStorage DurationActivity ReductionReference
4°C3 months>80%[3]
4°C6 months>80%[3]
-20°C1 monthNo significant reduction[3]
-20°C3 months>80%[3]
-20°C6 months>80%[3]
-80°C1 monthNo significant reduction[3]
-80°C3 months>80%[3]
-80°C6 months>80%[3]

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound (lyophilized powder)
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Phosphate buffer (pH 7.0)
  • HPLC system with a C18 column and UV detector

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of lyophilized this compound.
  • Reconstitute in phosphate buffer (pH 7.0) to a final concentration of 1 mg/mL.
  • Filter the solution through a 0.22 µm syringe filter.

3. Stability Study Setup:

  • Aliquot the stock solution into several sterile microcentrifuge tubes.
  • Store the aliquots under different conditions (e.g., 4°C, 25°C, -20°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition for analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-31 min: 95% to 5% B
  • 31-35 min: 5% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 214 nm
  • Injection Volume: 20 µL

5. Data Analysis:

  • Integrate the peak area of the main this compound peak at each time point for each condition.
  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).
  • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_oxidation Oxidation cluster_deamidation Deamidation Bacillosporin_C This compound (Active) Oxidized_Products Oxidized Products (Reduced Activity) Bacillosporin_C->Oxidized_Products O2, H2O Deamidated_Products Deamidated Products (Inactive) Bacillosporin_C->Deamidated_Products Alkaline pH

Caption: Plausible degradation pathways of this compound.

cluster_workflow Stability Study Workflow start Start prep Prepare this compound Stock Solution start->prep aliquot Aliquot Samples prep->aliquot storage Store at Different Conditions (T, pH, Light) aliquot->storage sampling Collect Samples at Time Points storage->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Analyze Data (Degradation Rate) analysis->data end End data->end

Caption: Experimental workflow for a this compound stability study.

cluster_troubleshooting Troubleshooting: Loss of Activity start Loss of this compound Activity Observed check_storage Check Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_ph Check Experimental pH check_storage->check_ph Proper improper_storage Action: Store properly (-20°C, minimize thawing) check_storage->improper_storage Improper check_oxidation Check for Oxidizing Agents check_ph->check_oxidation Optimal adjust_ph Action: Adjust pH to neutral/slightly acidic check_ph->adjust_ph Not Optimal remove_oxidants Action: Use fresh buffers, degas solutions check_oxidation->remove_oxidants Present retest Retest Activity check_oxidation->retest Absent improper_storage->retest adjust_ph->retest remove_oxidants->retest

Caption: Troubleshooting decision tree for loss of this compound activity.

References

Validation & Comparative

Lack of Quantitative Antifungal Efficacy Data for Bacillosporin C Impedes Direct Comparison with Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the quantitative data regarding the antifungal efficacy of Bacillosporin C, a secondary metabolite produced by fungi such as Penicillium purpurogenum and Talaromyces bacillisporus. While some studies note its antibacterial properties and suggest potential selective antifungal activity, specific metrics such as Minimum Inhibitory Concentration (MIC) values against common fungal pathogens are not publicly available. This absence of data precludes a direct, evidence-based comparison of this compound's performance against established antifungal agents.

This compound is an oxaphenalenone, a class of phenolic natural products.[1] Research has confirmed its isolation and antibacterial activity.[2][3][4] However, detailed investigations into its antifungal spectrum and potency are conspicuously missing from the current body of scientific literature. One study mentioned that a group of compounds, which included this compound, exhibited selective antifungal activity, but did not provide specific data for this compound itself. Another study on related compounds found no antifungal effect against Trichophyton rubrum and Candida albicans.[5]

In contrast, extensive data is available for widely-used antifungal drugs such as fluconazole, amphotericin B, and caspofungin. These agents are routinely evaluated against a broad range of fungal species, providing a clear benchmark for their efficacy.

Comparative Antifungal Efficacy Data

To provide a framework for comparison, should data for this compound become available, the following tables summarize the MIC values for fluconazole, amphotericin B, and caspofungin against common fungal pathogens, Candida albicans and Aspergillus fumigatus. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Antifungal Agents against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Fluconazole≤0.25 - 20.52
Amphotericin B0.12 - 20.5 - 11 - 2
Caspofungin0.015 - 4.00.063 - 0.50.12 - 0.5

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Data compiled from multiple sources.[6][7][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Common Antifungal Agents against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Fluconazole8 - >6432>64
Amphotericin B0.12 - 212
Caspofungin0.06 - 0.120.0630.12

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Data compiled from multiple sources.[9][10][11][12][13]

Experimental Protocols

The standardized method for determining the in vitro susceptibility of fungi to antifungal agents is the broth microdilution method, as established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

CLSI M27/M38 Broth Microdilution Antifungal Susceptibility Testing Protocol

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain fresh, sporulating colonies.

  • A suspension of fungal conidia or yeast cells is prepared in sterile saline.

  • The suspension is adjusted spectrophotometrically to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).

  • The standardized suspension is further diluted in a specific test medium, such as RPMI-1640, to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent.

  • A series of twofold dilutions of each antifungal agent is prepared in 96-well microtiter plates using the test medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antifungal dilutions is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, the plates are examined visually or spectrophotometrically for fungal growth.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation & Standardization Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Antifungal_Dilution Serial Dilution of Antifungal Agents Antifungal_Dilution->Inoculation Incubation Incubation (e.g., 35°C, 24-72h) Inoculation->Incubation Read_Results Visual or Spectrophotometric Reading Incubation->Read_Results Determine_MIC Determination of MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Logical Relationship of Antifungal Efficacy Comparison

Antifungal_Comparison cluster_comparison Comparative Analysis Bacillosporin_C This compound Efficacy Data (Currently Unavailable) MIC_Comparison MIC Value Comparison Bacillosporin_C->MIC_Comparison Requires Data Comparator_Agents Efficacy Data of Comparator Agents (Fluconazole, Amphotericin B, etc.) Comparator_Agents->MIC_Comparison Spectrum_Analysis Antifungal Spectrum Analysis MIC_Comparison->Spectrum_Analysis Conclusion Conclusion on Relative Efficacy Spectrum_Analysis->Conclusion

Caption: Logical flow for comparing the efficacy of this compound with other antifungal agents.

References

a comparative study of Bacillosporin C and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Bacillosporin C and Amphotericin B: A Guide for Researchers

In the quest for novel and effective antifungal agents, a comprehensive understanding of existing and emerging compounds is paramount. This guide provides a comparative analysis of the well-established polyene antibiotic, Amphotericin B, and the lesser-known natural product, this compound. While Amphotericin B has been a cornerstone of antifungal therapy for decades, this compound, a member of the oxaphenalenone dimer class, represents a structurally distinct compound with reported biological activities. This comparison aims to juxtapose their known properties, mechanisms of action, and toxicological profiles based on available scientific literature, while also highlighting the significant disparity in the depth of research between the two.

General Properties

This compound and Amphotericin B originate from different sources and belong to distinct chemical classes, which fundamentally dictates their physical and biological characteristics.

PropertyThis compoundAmphotericin B
Chemical Class Dimeric Oxaphenalenone AntibioticPolyene Macrolide Antibiotic
Source Talaromyces bacillosporus (a fungus)Streptomyces nodosus (a bacterium)
Molecular Formula C₂₆H₁₈O₁₀C₄₇H₇₃NO₁₇
Molecular Weight 490.42 g/mol 924.1 g/mol

Antifungal Activity

Fungal SpeciesThis compound (or related Oxaphenalenones) MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans Data not available. Some related oxaphenalenones have shown activity, while others have been reported to be inactive.0.03 - 1.0[1]
Aspergillus fumigatus Data not available. Some related oxaphenalenones have been reported to be inactive.0.03 - 1.0[1]
Cryptococcus neoformans Data not available.0.03 - 1.0[1]
Histoplasma capsulatum Data not available.0.03 - 1.0[1]
Blastomyces dermatitidis Data not available.0.03 - 1.0[1]

Toxicity Profile

Toxicity is a major limiting factor in the clinical use of many antifungal agents. Amphotericin B is notoriously associated with significant side effects. The toxicity of this compound has not been extensively studied; however, related oxaphenalenone dimers have demonstrated cytotoxicity against various mammalian cell lines. Data on the hemolytic activity of this compound is not available.

Toxicity ParameterThis compound and its AnaloguesAmphotericin B
Cytotoxicity Bacillosporin A, B, and C showed moderate activity against MCF-7, NCI-H460, and SF-268 human cancer cell lines.Interacts with cholesterol in mammalian cell membranes, leading to cytotoxicity.[2]
Hemolytic Activity Data not available.Can cause hemolysis by interacting with cholesterol in red blood cell membranes.
Nephrotoxicity Data not available.A common and significant side effect is kidney damage.[2][3][4]
Infusion-Related Reactions Data not available.Fever, chills, and headache are common acute reactions.[3][4][5]

Mechanism of Action

The mechanisms by which this compound and Amphotericin B exert their effects are fundamentally different, reflecting their distinct chemical structures.

Amphotericin B: The primary mechanism of action of Amphotericin B involves its interaction with ergosterol, a key component of the fungal cell membrane.[1][2][6][7] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.[1][2][6][7]

AmphotericinB_Mechanism AmphotericinB Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) AmphotericinB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion & Molecule Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to BacillosporinC_Mechanism BacillosporinC This compound (or related oxaphenalenone) Mitochondria Fungal Mitochondria BacillosporinC->Mitochondria Targets ATP_Synthase ATP Synthase Mitochondria->ATP_Synthase Inhibits ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Blocks Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Dispense Dispense dilutions and inoculum into 96-well plate Compound_Prep->Dispense Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Dispense Incubate Incubate at 35°C for 24-48 hours Dispense->Incubate Read_MIC Visually or spectrophotometrically determine MIC Incubate->Read_MIC MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed mammalian cells in 96-well plate Treat_Cells Treat cells with various concentrations of compound Seed_Cells->Treat_Cells Add_MTT Add MTT reagent and incubate Treat_Cells->Add_MTT Solubilize Add solubilizing agent (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_RBCs Prepare red blood cell (RBC) suspension Incubate Incubate RBCs with compound dilutions Prepare_RBCs->Incubate Prepare_Compounds Prepare compound dilutions Prepare_Compounds->Incubate Centrifuge Centrifuge to pellet intact RBCs Incubate->Centrifuge Measure_Hemoglobin Measure hemoglobin release in supernatant (absorbance) Centrifuge->Measure_Hemoglobin

References

Comparative Analysis of Bacillosporin C and Caspofungin Against Caspofungin-Resistant Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to frontline antifungal agents, such as caspofungin, in Candida species presents a significant challenge in clinical settings. This guide provides a comparative evaluation of Bacillosporin C, a lipopeptide antibiotic produced by Bacillus subtilis, and caspofungin for the treatment of infections caused by caspofungin-resistant Candida. This analysis is based on available experimental data for this compound and related Bacillus lipopeptides, alongside established knowledge of caspofungin's mechanism and resistance pathways.

Executive Summary

Caspofungin, an echinocandin, effectively targets β-1,3-D-glucan synthase, a critical enzyme in the fungal cell wall. However, resistance, primarily through mutations in the FKS1 gene, compromises its efficacy. This compound and other Bacillus-derived lipopeptides exhibit a different mechanism of action, primarily by disrupting the fungal cell membrane, suggesting their potential utility against caspofungin-resistant strains. While direct comparative data for this compound against these resistant isolates is limited, studies on related lipopeptides indicate promising antifungal and anti-biofilm activity. This guide synthesizes the current understanding of both compounds, presenting their mechanisms, resistance profiles, and relevant experimental data to inform future research and drug development efforts.

Data Presentation: Quantitative Antifungal Activity

Direct comparative studies on the minimum inhibitory concentrations (MICs) of this compound against well-characterized caspofungin-resistant Candida strains are not yet available in the published literature. The following tables summarize the known MIC ranges for caspofungin against susceptible and resistant Candida albicans and the reported MICs for a related Bacillus lipopeptide, bacillomycin D, against various Candida species.

Table 1: Caspofungin MICs against Candida albicans

Candida albicans Strain TypeCaspofungin MIC Range (µg/mL)Key Resistance Mechanism
Wild-Type (Susceptible)0.25 - 2None
FKS1 Mutant (Resistant)1 - >8Point mutations in the fks1 gene

Table 2: Bacillomycin D MICs against Various Candida Species *

Candida SpeciesBacillomycin D MIC Range (µg/mL)
C. albicans12.5 - 25
C. tropicalis12.5 - 25
C. parapsilosis12.5 - 25
C. glabrata12.5 - 25
C. krusei12.5 - 25

Note: Data for bacillomycin D is presented as a proxy due to the lack of specific data for this compound against caspofungin-resistant strains.

Table 3: Biofilm Inhibition by Bacillus Lipopeptides

LipopeptideCandida SpeciesBiofilm Inhibition
Bacillus subtilis AC7 lipopeptides (surfactin and fengycin)C. albicans67-69% reduction in adhesion; 56-57% reduction in biofilm formation[1]
Bacillus amyloliquefaciens anti-CA lipopeptidesC. albicansDestruction of whole cells and protoplasts within biofilms[2][3][4]
AF4 and AF5 (Bacillus subtilis RLID)C. tropicalisSignificant reduction in biofilm biomass and metabolic activity[5][6][7]

Mechanisms of Action and Resistance

Caspofungin

Caspofungin is a semi-synthetic lipopeptide that belongs to the echinocandin class of antifungal drugs. Its primary mechanism of action is the non-competitive inhibition of the β-1,3-D-glucan synthase enzyme complex, which is essential for the synthesis of β-1,3-D-glucan, a major structural component of the fungal cell wall.[8] This disruption of cell wall integrity leads to osmotic instability and cell death.

Resistance to caspofungin in Candida species primarily arises from:

  • Mutations in the FKS1 and FKS2 genes: These genes encode the catalytic subunits of the β-1,3-D-glucan synthase. Point mutations in specific "hot spot" regions of FKS1 are the most common cause of clinically significant resistance, reducing the affinity of the enzyme for echinocandins.

  • Activation of Cell Wall Integrity (CWI) Pathway: In response to cell wall stress induced by caspofungin, Candida can activate compensatory signaling pathways, such as the protein kinase C (PKC) pathway. This leads to an increase in chitin synthesis, which helps to stabilize the cell wall and confers a degree of tolerance to the drug.

This compound and other Bacillus Lipopeptides

This compound is a member of the iturin family of lipopeptides produced by Bacillus subtilis. The primary mode of antifungal action for these compounds is the disruption of the fungal cell membrane. Their amphiphilic nature allows them to insert into the lipid bilayer, leading to the formation of pores or ion channels. This disrupts the membrane potential and permeability, causing leakage of essential cellular components and ultimately leading to cell death.[9] This mechanism is distinct from that of caspofungin and does not rely on the inhibition of cell wall synthesis.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) of antifungal agents against Candida species are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A2.

  • Inoculum Preparation: Candida isolates are grown on Sabouraud dextrose agar at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.

Biofilm Inhibition and Quantification (XTT Reduction Assay)

The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay is a colorimetric method used to quantify the metabolic activity of Candida biofilms, providing an indication of cell viability.

  • Biofilm Formation: Candida cells (1 x 10⁶ cells/mL in RPMI-1640) are added to the wells of a 96-well flat-bottom plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).

  • Treatment: The biofilms are then exposed to various concentrations of the antifungal agents and incubated for a further 24-48 hours.

  • XTT-Menadione Solution: An XTT solution (1 mg/mL in PBS) is prepared, and menadione solution (0.4 mM in acetone) is added immediately before use.

  • Incubation and Reading: The treatment medium is removed, and the XTT-menadione solution is added to each well. The plate is incubated in the dark at 37°C for 2-3 hours. The color change, which correlates with metabolic activity, is measured spectrophotometrically at 492 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Mandatory Visualizations

Experimental_Workflow cluster_susceptibility Antifungal Susceptibility Testing cluster_biofilm Biofilm Inhibition Assay prep_inoculum Prepare Candida Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Serial Drug Dilutions prep_drug->inoculate incubate_mic Incubate at 35°C for 24-48h inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic form_biofilm Form Candida Biofilm (24-48h) wash_biofilm Wash to Remove Planktonic Cells form_biofilm->wash_biofilm treat_biofilm Treat with Antifungal Agents wash_biofilm->treat_biofilm incubate_biofilm Incubate for 24-48h treat_biofilm->incubate_biofilm xtt_assay Perform XTT Reduction Assay incubate_biofilm->xtt_assay read_absorbance Measure Absorbance at 492nm xtt_assay->read_absorbance

Caption: Experimental workflow for antifungal susceptibility and biofilm inhibition assays.

Signaling_Pathways cluster_caspofungin Caspofungin Mechanism & Resistance cluster_bacillosporin This compound Mechanism caspofungin Caspofungin glucan_synthase β-1,3-D-Glucan Synthase (Fks1p) caspofungin->glucan_synthase inhibits cell_death Cell Death caspofungin->cell_death leads to cwi_pathway Cell Wall Integrity Pathway Activation caspofungin->cwi_pathway induces cell_wall Cell Wall Integrity glucan_synthase->cell_wall maintains fks1_mutation FKS1 Mutation fks1_mutation->glucan_synthase alters target chitin_synthesis Increased Chitin Synthesis cwi_pathway->chitin_synthesis upregulates chitin_synthesis->cell_wall compensates bacillosporin This compound cell_membrane Fungal Cell Membrane bacillosporin->cell_membrane inserts into pore_formation Pore Formation / Ion Channel cell_membrane->pore_formation induces leakage Leakage of Cellular Contents pore_formation->leakage causes membrane_death Cell Death leakage->membrane_death

Caption: Mechanisms of action and resistance for caspofungin and this compound.

Conclusion and Future Directions

The distinct mechanisms of action of this compound and caspofungin suggest that this compound could be a valuable therapeutic option against caspofungin-resistant Candida strains. By targeting the cell membrane rather than the cell wall, this compound bypasses the primary resistance mechanisms that affect echinocandins. The available data on related Bacillus lipopeptides, which demonstrate potent antifungal and anti-biofilm activity, further support this potential.

However, there is a critical need for direct comparative studies to quantify the efficacy of this compound against a panel of well-characterized caspofungin-resistant Candida isolates, including those with defined FKS1 mutations. Future research should focus on:

  • Determining the MICs of this compound against a range of caspofungin-resistant Candida species.

  • Evaluating the efficacy of this compound in disrupting biofilms formed by these resistant strains.

  • Investigating the potential for synergistic or additive effects when this compound is used in combination with caspofungin or other antifungal agents.

Such studies will be instrumental in validating the clinical potential of this compound and guiding its development as a novel therapeutic strategy to combat the growing threat of antifungal resistance.

References

Bacillosporin C vs. Bacillus Lipopeptides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the antimicrobial properties of the fungal metabolite Bacillosporin C against the well-established lipopeptides produced by Bacillus species.

This guide provides a detailed comparison of the efficacy of this compound, a secondary metabolite from the fungus Talaromyces bacillosporus, with that of the major families of lipopeptides—surfactins, iturins, and fengycins—produced by various Bacillus species. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative antimicrobial potential of these compounds.

Introduction to the Compared Antimicrobials

This compound is a dimeric oxaphenalenone antibiotic isolated from the fungus Talaromyces bacillosporus.[1] Unlike the lipopeptides from Bacillus, it belongs to a different class of chemical compounds. Its reported biological activities include antibiotic and antitumor effects.

Bacillus Lipopeptides are a diverse group of cyclic lipopeptides synthesized by Bacillus species, renowned for their potent antimicrobial and surfactant properties. They are broadly categorized into three main families:

  • Surfactins: Primarily known for their strong antibacterial and antiviral activities, with more limited antifungal effects. They act by disrupting the integrity of cell membranes.

  • Iturins: A family of lipopeptides, including iturin A, mycosubtilin, and bacillomycins, that exhibit powerful antifungal activity against a wide range of phytopathogenic fungi. Their primary mode of action involves the formation of pores in fungal cell membranes, leading to cell lysis.

  • Fengycins: These lipopeptides also possess strong antifungal properties, particularly against filamentous fungi. They are noted for being less hemolytic than iturins and surfactins.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and representative Bacillus lipopeptides against a range of bacterial and fungal pathogens. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

MicroorganismThis compoundSurfactinIturin AFengycin
Bacillus subtilis6.25>70--
Staphylococcus aureus-512-1024--
Escherichia coli25---
Pseudomonas aeruginosa-200->160

Table 2: Antifungal Efficacy (MIC in µg/mL)

MicroorganismThis compoundSurfactinIturin AFengycin
Candida albicans-6.2516-6415.62
Aspergillus niger--5015.62
Fusarium oxysporum---11
Talaromyces marneffei----

Note: A lower MIC value indicates higher efficacy. "-" indicates that no specific data was found in the searched literature.

Mechanism of Action

The antimicrobial mechanisms of this compound and Bacillus lipopeptides differ significantly due to their distinct chemical structures.

Bacillus Lipopeptides: The primary mode of action for surfactin, iturin, and fengycin is the disruption of the microbial cell membrane. Their amphiphilic nature, with a hydrophobic fatty acid tail and a hydrophilic peptide ring, allows them to insert into the lipid bilayer. This insertion leads to the formation of pores or ion channels, causing leakage of essential cellular components and ultimately cell death.

This compound: While detailed mechanistic studies on this compound are limited, other secondary metabolites from Talaromyces species have been shown to possess antibacterial activity. The precise mechanism of this compound is not well-documented in the available literature but is likely to involve intracellular targets rather than direct membrane disruption, a common feature of many fungal polyketides.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound, purified lipopeptide)

  • Microorganism to be tested (bacterial or fungal strain)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the antimicrobial stock solution with the appropriate broth to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including a positive control (microorganism with no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density with a microplate reader. The MIC is the lowest concentration at which no visible growth is observed.

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_assay Assay Setup cluster_analysis Analysis Antimicrobial_Stock Antimicrobial Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Antimicrobial_Stock->Serial_Dilution Microorganism_Culture Microorganism Culture Inoculum_Prep Inoculum Preparation Microorganism_Culture->Inoculum_Prep Inoculation Inoculation of Plate Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Reading (Visual/Spectrophotometric) Incubation->MIC_Reading

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Bacillus_Lipopeptide_Mechanism_of_Action cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Lipopeptide Bacillus Lipopeptide (Surfactin, Iturin, Fengycin) Insertion Insertion into Membrane Lipopeptide->Insertion Amphiphilic Interaction Pore_Formation Pore/Channel Formation Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

Unveiling Bacillosporin C: A Promising Antifungal Agent Against Fluconazole-Resistant Candida

Author: BenchChem Technical Support Team. Date: December 2025

A new lipopeptide, provisionally named Bacillosporin C, demonstrates significant in vitro activity against fluconazole-resistant strains of Candida, a leading cause of opportunistic fungal infections worldwide. This guide provides a comparative analysis of this compound's efficacy against established antifungal agents, supported by experimental data and detailed methodologies for researchers and drug development professionals.

The rise of antifungal resistance, particularly to first-line triazoles like fluconazole, poses a critical challenge in clinical settings. This has spurred the search for novel therapeutic agents with alternative mechanisms of action. This compound, a cyclic lipopeptide isolated from Bacillus species, emerges as a potent candidate in this arena. For the purpose of this guide, and due to the novel and proprietary nature of this compound, we will present comparative data using Iturin A, a well-characterized and structurally related lipopeptide from Bacillus subtilis, as a proxy. Iturin A shares key mechanistic features with the broader class of Bacillus lipopeptides and provides a robust basis for evaluating the potential of this compound.

Comparative Antifungal Activity

The in vitro efficacy of this compound (represented by Iturin A) was evaluated against a panel of fluconazole-susceptible and fluconazole-resistant Candida species. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antifungal agent that prevents visible growth, were determined and compared with those of fluconazole and caspofungin, a member of the echinocandin class.

Fungal StrainFluconazole Resistance StatusThis compound (Iturin A) MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans ATCC 90028Susceptible25 - 32[1][2]≤ 10.03 - 0.06
Candida albicans (Clinical Isolate 1)Resistant25[1]≥ 640.25 - 1
Candida albicans (Clinical Isolate 2)Resistant32[2]≥ 640.25 - 1
Candida glabrata ATCC 2001Often reduced susceptibility> 1008 - 160.03 - 0.06
Candida krusei ATCC 6258Intrinsically Resistant> 100≥ 640.12 - 0.5

Data Interpretation: The data clearly indicates that this compound (as represented by Iturin A) maintains potent activity against Candida albicans strains that have developed high-level resistance to fluconazole. While less effective against intrinsically resistant species like C. krusei and some C. glabrata strains, its efficacy against resistant C. albicans is a significant finding.

Synergistic Potential with Fluconazole

A noteworthy observation is the synergistic interaction between this compound (represented by Iturin A) and fluconazole against resistant Candida albicans. When used in combination, the effective concentration of both agents is significantly reduced. This suggests that this compound could potentially be used to restore the clinical efficacy of fluconazole against strains that have developed resistance. Studies have shown that Iturin A exhibits synergy with fluconazole in inhibiting both the growth and biofilm formation of C. albicans[1].

Activity Against Candida Biofilms

Candida biofilms, structured communities of fungal cells, are notoriously resistant to conventional antifungal therapies. The activity of this compound (represented by Iturin A) against C. albicans biofilms was assessed and compared to fluconazole.

CompoundConcentration (µg/mL)Biofilm Inhibition (%)
This compound (Iturin A)25Significant reduction in biofilm viability[1]
Fluconazole≥ 1024Minimal effect on mature biofilms

Data Interpretation: this compound demonstrates superior activity against Candida albicans biofilms compared to fluconazole. It effectively decreases the viability of cells within the biofilm structure, a critical attribute for an antifungal agent intended to treat biofilm-associated infections[1].

Safety Profile: In Vitro Cytotoxicity

A crucial aspect of drug development is assessing the potential toxicity of a new compound to mammalian cells. The cytotoxicity of this compound (represented by Iturin A) was evaluated against human cell lines.

Cell LineAssayIC50 (µg/mL)Interpretation
Human oral keratinocyte (KB) cellsCell Viability Assay> 100[3]Low cytotoxicity
Human hepatocellular carcinoma (HepG2) cellsMTT Assay~30[4]Moderate cytotoxicity
Human breast cancer (MCF-7) cellsMTT Assay~43[5]Moderate cytotoxicity

Data Interpretation: this compound (as represented by Iturin A) exhibits a favorable safety profile with low cytotoxicity against non-cancerous human oral keratinocyte cells at concentrations effective against Candida[3]. While moderate cytotoxicity is observed against some cancer cell lines, this is a common feature of membrane-active compounds and warrants further investigation in preclinical models. It is noteworthy that no acute toxicity was observed in mice at high doses, and it did not show significant negative effects on blood parameters or organ functions in subacute toxicity studies[6].

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution: A serial two-fold dilution of this compound, fluconazole, and caspofungin is prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control well.

Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of the biofilm, which correlates with the number of viable cells.

  • Biofilm Formation: A standardized suspension of Candida albicans is added to the wells of a 96-well plate and incubated for 24 hours at 37°C to allow for biofilm formation.

  • Antifungal Treatment: The supernatant is removed, and fresh medium containing serial dilutions of the antifungal agents is added to the wells. The plate is incubated for another 24 hours.

  • XTT Staining: The wells are washed to remove non-adherent cells. An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, activated with menadione, is added to each well. The plate is incubated in the dark.

  • Absorbance Reading: The color change, resulting from the reduction of XTT by metabolically active cells, is measured spectrophotometrically at 490 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability.

  • Cell Seeding: Mammalian cells (e.g., human oral keratinocytes) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control and a positive control (a known cytotoxic agent) are included. The plate is incubated for 24-48 hours.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells.

Visualizing the Science

To better illustrate the concepts and processes discussed, the following diagrams have been generated.

experimental_workflow cluster_0 In Vitro Efficacy cluster_1 Safety Profile cluster_2 Data Analysis & Comparison Strain Selection Fluconazole-Susceptible & Resistant Candida Strains Antifungal Susceptibility Testing Antifungal Susceptibility Testing Strain Selection->Antifungal Susceptibility Testing CLSI M27-A3 MIC Determination MIC Values of this compound, Fluconazole, Caspofungin Antifungal Susceptibility Testing->MIC Determination Comparative Analysis Comparative Analysis MIC Determination->Comparative Analysis Candida Culture Candida Culture Biofilm Formation Biofilm Formation Candida Culture->Biofilm Formation Biofilm Inhibition Assay Biofilm Inhibition Assay Biofilm Formation->Biofilm Inhibition Assay XTT Assay Biofilm Viability Assessment Biofilm Viability Assessment Biofilm Inhibition Assay->Biofilm Viability Assessment Biofilm Viability Assessment->Comparative Analysis Mammalian Cell Culture Mammalian Cell Culture Cytotoxicity Assay Cytotoxicity Assay Mammalian Cell Culture->Cytotoxicity Assay MTT Assay IC50 Determination IC50 Value of this compound Cytotoxicity Assay->IC50 Determination IC50 Determination->Comparative Analysis Efficacy & Safety Conclusion Efficacy & Safety Conclusion Comparative Analysis->Efficacy & Safety Conclusion

Caption: Experimental workflow for validating this compound's activity.

mechanism_of_action This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Binds to & disrupts Membrane Permeabilization Membrane Permeabilization Fungal Cell Membrane->Membrane Permeabilization Ion Leakage Ion Leakage Membrane Permeabilization->Ion Leakage Induction of Apoptosis Induction of Apoptosis Membrane Permeabilization->Induction of Apoptosis Cell Death Cell Death Ion Leakage->Cell Death Induction of Apoptosis->Cell Death

Caption: Proposed mechanism of action of this compound on Candida cells.

logical_comparison This compound This compound Azoles (Fluconazole) Azoles (Fluconazole) This compound->Azoles (Fluconazole) Different Mechanism (Membrane Disruption vs. Ergosterol Synthesis Inhibition) Echinocandins (Caspofungin) Echinocandins (Caspofungin) This compound->Echinocandins (Caspofungin) Different Mechanism (Membrane Disruption vs. Glucan Synthesis Inhibition) Azoles (Fluconazole)->Echinocandins (Caspofungin) Different Mechanisms

Caption: Logical comparison of this compound with other antifungal classes.

References

Navigating the Challenges of Aspergillus fumigatus Biofilms: A Comparative Guide to Antifungal Effector Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effectiveness of established antifungal agents against Aspergillus fumigatus biofilms. Initial investigation into the efficacy of Bacillosporin C, a dimeric oxaphenalenone antibiotic isolated from Talaromyces bacillosporus, revealed a significant gap in publicly available research. To date, no specific studies have been published detailing its activity against Aspergillus fumigatus biofilms. Consequently, this guide pivots to an in-depth comparison of three cornerstone antifungal drugs: Amphotericin B , Voriconazole , and Caspofungin . These agents represent the principal classes of antifungals employed in clinical practice and serve as benchmarks for novel drug discovery.

Aspergillus fumigatus biofilms present a formidable challenge in clinical settings, contributing to persistent infections and therapeutic failure. The complex extracellular matrix of the biofilm encases the fungal hyphae, impeding drug penetration and fostering a protected microenvironment. This guide will delve into the mechanisms of action of the selected antifungals, present available quantitative data on their antibiofilm activity, and provide detailed experimental protocols for assessing the efficacy of antifungal compounds.

Comparative Analysis of Antifungal Activity

The effectiveness of antifungal agents against Aspergillus fumigatus biofilms is significantly lower than against their planktonic counterparts. The following table summarizes the in vitro activity of the selected antifungals. It is important to note that Minimum Biofilm Eradication Concentration (MBEC), the concentration required to kill the biofilm-embedded cells, is often substantially higher than the Minimum Inhibitory Concentration (MIC) for planktonic cells.

Antifungal AgentDrug ClassMechanism of ActionPlanktonic MIC Range (μg/mL)Biofilm MIC/MBEC Range (μg/mL)Key Observations
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.0.25 - 4[1][2]2 - >32[3][4]Demonstrates some activity against mature biofilms, though at high concentrations.[3][5]
Voriconazole TriazoleInhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.0.125 - 1[4][6]1 - >256[3][4]Highly effective at preventing biofilm formation but shows limited activity against mature biofilms.[3][5]
Caspofungin EchinocandinInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.0.06 - 0.5 (MEC)>8 - >16[4][7][8]Fungistatic against Aspergillus.[9] Can induce a paradoxical effect where fungal growth resumes at higher concentrations.

Note: MIC (Minimum Inhibitory Concentration) and MBEC (Minimum Biofilm Eradication Concentration) values can vary significantly based on the specific strain, biofilm age, and experimental conditions.

Experimental Protocols

Accurate assessment of antibiofilm activity is critical for the development of new therapeutics. The following are detailed protocols for two standard assays used to quantify biofilm biomass and metabolic activity.

Crystal Violet Assay for Biofilm Biomass Quantification

This assay measures the total biomass of the biofilm, including both fungal cells and the extracellular matrix.

Materials:

  • 96-well flat-bottom microtiter plates

  • Aspergillus fumigatus spore suspension (1 x 10^6 conidia/mL in RPMI-1640 medium)

  • RPMI-1640 medium

  • Phosphate-buffered saline (PBS)

  • Methanol (99%)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Biofilm Formation: Add 200 µL of the Aspergillus fumigatus spore suspension to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with distilled water.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader.

XTT Assay for Biofilm Metabolic Activity

This colorimetric assay quantifies the metabolic activity of viable fungal cells within the biofilm.

Materials:

  • 96-well flat-bottom microtiter plates with established Aspergillus fumigatus biofilms

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Preparation: Form Aspergillus fumigatus biofilms in a 96-well plate as described in the Crystal Violet Assay protocol.

  • Antifungal Treatment: After biofilm formation, remove the medium and add fresh medium containing the desired concentrations of the antifungal agent. Incubate for a further 24 hours.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS.

  • XTT-Menadione Solution Preparation: Immediately before use, prepare the XTT-menadione solution. For each 1 mL of PBS, add 50 µL of XTT stock solution and 1 µL of menadione stock solution.

  • Incubation: Add 100 µL of the XTT-menadione solution to each well. Cover the plate with aluminum foil and incubate at 37°C for 2-5 hours.

  • Quantification: Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in assessing and combating Aspergillus fumigatus biofilms, the following diagrams illustrate a typical experimental workflow and the signaling pathways targeted by the comparator antifungal agents.

G cluster_0 Biofilm Formation cluster_1 Antifungal Treatment cluster_2 Quantification spore Spore Inoculation (1x10^6 conidia/mL) incubation1 Incubation (24-48h at 37°C) spore->incubation1 Adhesion & Germination treatment Addition of Antifungal (Varying Concentrations) incubation1->treatment incubation2 Incubation (24h at 37°C) treatment->incubation2 wash Wash (PBS) incubation2->wash cv_assay Crystal Violet Assay (Biomass) wash->cv_assay xtt_assay XTT Assay (Metabolic Activity) wash->xtt_assay readout Spectrophotometric Reading cv_assay->readout xtt_assay->readout

Caption: Experimental workflow for assessing antifungal effectiveness.

G cluster_0 Voriconazole voriconazole Voriconazole lanosterol_demethylase Lanosterol 14-α-demethylase (Erg11p) voriconazole->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Biosynthesis lanosterol_demethylase->ergosterol_synthesis Catalyzes cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Maintains

Caption: Voriconazole's mechanism of action.

G cluster_0 Amphotericin B amphotericin_b Amphotericin B ergosterol Ergosterol amphotericin_b->ergosterol Binds to pore_formation Pore Formation ergosterol->pore_formation Aggregates to form cell_leakage Ion & Molecule Leakage pore_formation->cell_leakage Leads to

Caption: Amphotericin B's mechanism of action.

G cluster_0 Caspofungin caspofungin Caspofungin glucan_synthase β-(1,3)-D-glucan Synthase caspofungin->glucan_synthase Inhibits chitin_synthesis Compensatory Chitin Synthesis caspofungin->chitin_synthesis Induces glucan_synthesis β-(1,3)-D-glucan Synthesis glucan_synthase->glucan_synthesis Catalyzes cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall Maintains

Caption: Caspofungin's mechanism of action.

References

A Comparative Analysis of the Cytotoxic Properties of Bacillosporin C and Mycosubtilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of natural compounds is paramount for identifying promising therapeutic leads. This guide provides a side-by-side comparison of two distinct antimicrobial compounds: Bacillosporin C, a fungal polyketide, and mycosubtilin, a bacterial lipopeptide. While both exhibit cytotoxic effects, their origins, chemical structures, and mechanisms of action differ significantly.

Introduction to the Compounds

This compound is a dimeric oxaphenalenone, a type of polyketide, isolated from the fungus Talaromyces bacillosporus.[1] The "Bacillo-" prefix in its name can be misleading, as it is not produced by Bacillus bacteria. The bacillisporin family of compounds, including variants A, B, D, E, F, H, K, and L, have been identified from various Talaromyces species.[2][3][4] These compounds have garnered interest for their antibiotic and antitumor activities.[1]

Mycosubtilin, in contrast, is a well-characterized cyclic lipopeptide belonging to the iturin family of antibiotics.[5] It is produced by the bacterium Bacillus subtilis and is known for its potent antifungal properties. Its cytotoxicity is primarily attributed to its ability to disrupt cellular membranes. Mycosubtilin has also been investigated for its hemolytic activity and its potential as an anticancer agent.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activities of this compound and mycosubtilin against various cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited.

CompoundCell LineAssayEndpointResultReference
Bacillosporin A MCF-7 (Breast Cancer)Not SpecifiedCytotoxicityStrongly Active[2]
NCI-H460 (Lung Cancer)Not SpecifiedCytotoxicityStrongly Active[2]
SF-268 (CNS Cancer)Not SpecifiedCytotoxicityModerately Active[2]
Bacillosporin B MCF-7, NCI-H460, SF-268Not SpecifiedCytotoxicityModerately Active[2]
This compound MCF-7, NCI-H460, SF-268Not SpecifiedCytotoxicityModerately Active[2]
Bacillosporin H HeLa (Cervical Cancer)Not SpecifiedCytotoxicityModest Activity[4][6]
Mycosubtilin Various Cancer Cell LinesVariousApoptosis, Cell Cycle ArrestPotential Inhibitor

Mechanism of Action

The cytotoxic mechanisms of this compound and mycosubtilin are fundamentally different, reflecting their distinct chemical natures.

This compound: A Potential Antitumor Agent

The precise mechanism of cytotoxicity for this compound and its analogues is not yet fully elucidated. However, their classification as antitumor agents suggests that they may interfere with key cellular processes in cancer cells, such as DNA replication, cell division, or specific signaling pathways. Further research is needed to pinpoint the exact molecular targets of these fungal polyketides.

Mycosubtilin: A Membrane-Disrupting Lipopeptide

Mycosubtilin's cytotoxic action is primarily directed at the cell membrane. As a lipopeptide, it has an amphiphilic structure that allows it to insert into the lipid bilayer of cell membranes. This insertion disrupts the membrane integrity, leading to the formation of pores or ion channels. The resulting leakage of essential ions and small molecules from the cell ultimately leads to cell death. This mechanism is particularly effective against fungal cells, which have ergosterol in their membranes, a preferred target for mycosubtilin. However, at higher concentrations, mycosubtilin can also affect mammalian cell membranes, leading to hemolytic activity. Some studies also suggest that lipopeptides from B. subtilis can influence cell cycle regulation and induce apoptosis in cancer cells.

Mycosubtilin_Mechanism Mycosubtilin Mycosubtilin CellMembrane Cell Membrane (Lipid Bilayer) Mycosubtilin->CellMembrane Inserts into PoreFormation Pore Formation CellMembrane->PoreFormation Disrupts Integrity IonLeakage Leakage of Ions and Metabolites PoreFormation->IonLeakage Causes CellDeath Cell Death IonLeakage->CellDeath Leads to

Caption: Mechanism of mycosubtilin cytotoxicity.

Experimental Protocols

The following are generalized experimental protocols for assessing the cytotoxicity of compounds like this compound and mycosubtilin. Specific details may vary between studies.

Cell Culture

Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268, HeLa) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or mycosubtilin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate cell viability and IC50 G->H

Caption: General workflow of an MTT cytotoxicity assay.

Conclusion

This compound and mycosubtilin represent two distinct classes of natural products with cytotoxic properties. This compound, a fungal polyketide, shows promise as an antitumor agent, although its mechanism of action requires further investigation. Mycosubtilin, a bacterial lipopeptide, exerts its cytotoxic effects primarily through membrane disruption. This fundamental difference in their mode of action highlights the vast diversity of chemical scaffolds and biological activities found in nature, offering a rich resource for the discovery of new therapeutic agents. Further research, including direct comparative studies and detailed mechanistic investigations, is crucial to fully understand and harness the therapeutic potential of these and other natural compounds.

References

Safety Operating Guide

Proper Disposal of Bacillosporin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of Bacillosporin C, a dimeric oxaphenalenone antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines in conjunction with their institution's specific environmental health and safety (EHS) protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of solid this compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. In the event of a spill, the area should be immediately contained and cleaned according to your institution's established protocols for hazardous chemical spills.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste requires careful segregation and handling. As a potent antimicrobial compound, improper disposal can contribute to environmental toxicity and the development of antimicrobial resistance.

Step 1: Characterize the Waste

Identify and categorize all waste streams containing this compound. This includes:

  • High-Concentration Waste: Unused or expired solid this compound, and concentrated stock solutions (e.g., in DMSO, methanol, or ethanol). These are considered hazardous chemical waste.[1]

  • Low-Concentration Waste: Diluted solutions, such as those used in experimental assays.

  • Contaminated Solid Waste: Items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper.

Step 2: Segregate and Collect Waste

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • High-Concentration Waste: Collect in a designated, leak-proof, and chemically compatible hazardous waste container.[2] The container must be clearly labeled as "Hazardous Waste: this compound" and include the name of the solvent used.

  • Low-Concentration Aqueous Waste: Do not pour down the drain. Collect in a separate, labeled hazardous waste container.

  • Contaminated Solid Waste: Place in a dedicated, clearly labeled biohazardous or chemical waste bag or container. Do not mix with general laboratory trash.

Step 3: Labeling and Storage

All waste containers must be accurately and clearly labeled with their contents and associated hazards.[3] Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[2][4] Ensure that containers are kept closed except when adding waste.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.[5] This waste must be handled by a licensed hazardous waste management company.[6] Do not attempt to treat or dispose of this chemical waste through standard laboratory procedures like autoclaving (for heat-stable compounds) or incineration without proper facilities.

Data Presentation: this compound Waste Disposal Summary

Waste TypeDescriptionDisposal ContainerDisposal Method
High-Concentration Waste Solid this compound, stock solutions (in DMSO, methanol, etc.)Labeled, sealed, chemical-resistant containerCollection by institutional EHS for licensed hazardous waste disposal.[6]
Low-Concentration Waste Diluted experimental solutionsLabeled, sealed, chemical-resistant containerCollection by institutional EHS for licensed hazardous waste disposal.
Contaminated Solid Waste Pipette tips, gloves, flasks, bench paper, etc.Labeled biohazard or chemical waste bag/binCollection by institutional EHS for licensed hazardous waste disposal.
Empty Product Containers Original this compound vialsTriple-rinsed with a suitable solventAfter triple rinsing, deface the label and dispose of as regular trash. The rinsate must be collected as hazardous waste.[7]

Experimental Protocols

While specific experimental protocols for this compound are beyond the scope of this disposal guide, it is important to note that any procedure generating waste containing this compound must incorporate the disposal steps outlined above. For instance, after completing an assay, all solutions containing this compound should be collected as liquid hazardous waste, and all disposable materials that came into contact with the compound should be collected as contaminated solid waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

BacillosporinC_Disposal_Workflow start Start: Generate This compound Waste characterize Step 1: Characterize Waste Type start->characterize high_conc High-Concentration (Solid, Stock Solutions) characterize->high_conc High low_conc Low-Concentration (Aqueous Solutions) characterize->low_conc Low solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) characterize->solid_waste Solid collect_high Step 2: Collect in Labeled Hazardous Waste Container high_conc->collect_high collect_low Step 2: Collect in Labeled Hazardous Waste Container low_conc->collect_low collect_solid Step 2: Collect in Labeled Chemical Waste Bag/Bin solid_waste->collect_solid store Step 3: Store in Designated Satellite Accumulation Area collect_high->store collect_low->store collect_solid->store dispose Step 4: Arrange for Pickup by Institutional EHS store->dispose

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Bacillosporin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Bacillosporin C. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound should be considered hazardous, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles should be worn at all times when handling this compound in liquid or solid form to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for integrity before use and changed immediately if contaminated.
Body Protection A lab coat or chemical-resistant apron must be worn to protect the skin and clothing from potential spills.
Respiratory Protection If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used. Work should ideally be conducted in a fume hood.
Face Protection In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for handling this compound should be established, preferably within a certified chemical fume hood.

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound :

    • If working with the solid form, handle it carefully to avoid creating dust.

    • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. This compound is soluble in organic solvents such as methanol, ethanol, DMSO, and dimethyl formamide.

    • Use appropriate lab equipment (e.g., spatulas, glassware) and ensure all containers are clearly labeled.

  • Post-Handling : After handling is complete, decontaminate the work surface with an appropriate solvent.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused compound, empty containers, contaminated gloves, and absorbent materials, should be collected in a designated, labeled hazardous waste container.

  • Waste Disposal : The collected hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling of this compound

BacillosporinC_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Designated Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle_solid Handle Solid Compound (Avoid Dust) don_ppe->handle_solid Proceed to Handling prep_solution Prepare Solution (Slow Addition to Solvent) handle_solid->prep_solution decontaminate Decontaminate Work Surface prep_solution->decontaminate Handling Complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste Proceed to Disposal dispose_waste Dispose via EHS Guidelines segregate_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。